Bonducellin is a homoisoflavonoid, characterized by a 3-benzylidene-chroman-4-one skeleton. Its structure has been confirmed through extensive spectroscopic analysis, including NMR and Mass Spectrometry.
The table below summarizes key spectroscopic data used for its structural identification:
| Spectroscopic Method | Key Data and Characteristics |
|---|---|
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR data confirm the chromen-4-one core, a 4-methoxyphenyl substituent at C-3, and a hydroxy group at C-7 [3]. 2D NMR experiments (e.g., COSY, HMBC) established connectivity [4]. |
| Mass Spectrometry (MS) | Mass spectrum shows a molecular ion peak (M⁺) at m/z 328 for a related homoisoflavonoid; this compound's M⁺ is consistent with its molecular weight of 282.29 [3] [1]. |
| Infrared (IR) Spectroscopy | IR spectra reveal carbonyl (C=O) and hydroxyl (O-H) stretching frequencies [3]. |
Here are detailed methodologies for the isolation, purification, and bioactivity testing of this compound as cited in the literature.
This protocol is adapted from the isolation of flavanoids from Caesalpinia pulcherrima [3].
Step 1: Extraction
Step 2: Fractionation and Purification
The antimicrobial activity of isolated compounds can be evaluated using the following method [3].
Modern transcriptomic approaches have been used to elucidate the biosynthetic pathway of this compound in Caesalpinia bonducella seeds [5].
The following diagram illustrates the logical workflow of this transcriptome study.
Workflow for identifying this compound biosynthetic genes via transcriptomics.
This compound exhibits several promising biological activities with identified mechanisms of action, making it a candidate for drug development.
| Bioactivity | Reported Model/Assay | Key Findings & Mechanism |
|---|---|---|
| Antimicrobial & Efflux Pump Inhibition | Mycobacterium smegmatis [6] | Potent efflux pump (EP) inhibitor; reduces MIC of EtBr by 8-fold; EP is a target for anti-tuberculosis agents. |
| Anti-inflammatory | LPS/IFN-γ activated murine macrophages [2] | Dose-dependently inhibits production of nitric oxide (NO), TNF-α, and IL-12. |
| Antiproliferative | A2780 human ovarian cancer cell line [2] | Shows weak antiproliferative activity (IC₅₀ of 10.6 µM). Also active against Plasmodium falciparum (IC₅₀ of 26 µM). |
This compound is a structurally defined homoisoflavonoid with a multifaceted pharmacological profile. Its established isolation protocols, emerging biosynthetic pathway knowledge, and promising bioactivities—particularly as an efflux pump inhibitor for anti-tuberculosis applications and an anti-inflammatory agent—provide a strong foundation for further research.
Future work should focus on:
Caesalpinia bonducella (also known as Caesalpinia bonduc), a member of the Fabaceae family, is a medicinally significant plant widely distributed in tropical and subtropical regions. Its seeds, leaves, and bark have been extensively used in Ayurveda, Siddha, and other traditional medicine systems for managing conditions such as diabetes, inflammation, and polycystic ovarian syndrome (PCOS). This guide provides a detailed technical overview of its phytochemical constituents, modern analytical techniques, and experimental protocols to support standardized research and drug development efforts [1] [2].
The therapeutic potential of C. bonducella is attributed to its diverse and complex phytochemical profile, which includes several classes of bioactive compounds isolated from different plant parts.
Table 1: Key Phytochemical Classes and Their Distribution in *C. bonducella*
| Plant Part | Major Phytochemical Classes | Specific Bioactive Compounds (Examples) |
|---|---|---|
| Seeds | Cassane-type diterpenoids, Fatty acids, Flavonoids, Amino acids | β-caesalpin, α-caesalpin, γ-caesalpin, Bonducellin, Oleic acid, Palmitic acid, Stearic acid, Aspartic acid, Arginine [1] [3] [4] |
| Leaves | Lignans, Phloroglucinols, Flavonoids, Phenolic compounds | Pinoresinol glucoside, Rhodomollein I, Quercetin-3-O-β-d-glucopyranoside, trans-p-Coumaric acid [5] |
| Bark | Homoisoflavonoids | Caesalpinianone, 6-O-Methylcaesalpinianone, Hematoxylol [6] |
Advanced analytical techniques have been employed to quantify specific markers for quality control.
Table 2: Quantitative Analysis Data for Key Seed and Leaf Compounds
| Compound Name | Class | Plant Part | Analytical Technique | Linear Range | RF Value |
|---|---|---|---|---|---|
| β-Caesalpin | Cassane Diterpene | Seeds, Leaves | TLC-MS [4] | 200–1200 ng/band | 0.64 |
| α-Caesalpin | Cassane Diterpene | Seeds, Leaves | TLC-MS [4] | 200–1200 ng/band | 0.78 |
Standardized and validated methodologies are critical for reproducible phytochemical analysis.
This qualitative analysis provides a quick profile of the phytochemical classes present. The following tests are performed on the crude extracts [1]:
The following diagram illustrates the logical workflow for the phytochemical analysis of C. bonducella, integrating the methods described above.
Workflow for the phytochemical analysis of C. bonducella.
A 2025 study highlights significant differences between commercial and wild-collected seed samples, which is crucial for quality control in drug development [1].
The isolated phytochemicals are responsible for the plant's extensive pharmacological properties.
The phytochemical profile of Caesalpinia bonducella validates its traditional uses and highlights its potential as a source for lead compounds in modern drug development. The application of sophisticated techniques like TLC-MS, FTIR with statistical correlation, and GC-MS provides a robust framework for standardizing herbal formulations and ensuring quality. Future research should focus on:
Bonducellin is found in plants of the genus Caesalpinia, particularly Caesalpinia bonducella [1] [2]. To overcome challenges in natural harvesting, in vitro callus culture provides a sustainable and controllable method for production.
The table below summarizes the optimized protocol for enhanced this compound biosynthesis in leaf-derived callus of C. bonducella [2]:
| Parameter | Specification |
|---|---|
| Explant Source | Leaf |
| Basal Medium | Murashige and Skoog (MS) medium |
| Callus Induction PGRs | 0.5 mg/L 2,4-D (2,4-Dichlorophenoxyacetic acid) + 0.2 mg/L BAP (6-Benzylaminopurine) |
| Callus Biomass (20 dpi) | 2.12 g Fresh Weight (FW) |
| Induction Frequency | 98.6% |
| Optimal Elicitor | 20 µM Glutathione (GSH) |
| Elicitation Duration | 15 days |
| This compound Yield (Elicited) | 5.8 mg/g Dry Weight (DW) |
| This compound Yield (Control) | 3.9 mg/g Dry Weight (DW) |
| Fold Increase | 1.48-fold |
This workflow illustrates the key stages of the established protocol:
Workflow for enhanced this compound production in callus culture [2].
Network pharmacology and molecular docking studies reveal this compound's multi-target mechanism, particularly for Polycystic Ovary Syndrome (PCOS) and cancer.
The following diagram summarizes the proposed anticancer mechanism of a related compound, illustrating a potential pathway this compound may influence:
Proposed mechanism of a related homoisoflavonoid against prostate cancer [4] [5].
Current evidence positions this compound as a high-potential candidate for therapeutic development.
Bonducellin is a homoisoflavonoid, a class of natural products with a 16-carbon skeleton that includes a chromanone system with a benzyl group at position C-3 [1] [2].
The following table consolidates the key spectroscopic data for this compound available from the search results.
| Data Type | Value / Description |
|---|---|
| Chemical Formula | C₁₇H₁₄O₄ [1] |
| Average Mass | 282.2950 Da [1] |
| Monoisotopic Mass | 282.08921 Da [1] |
| IUPAC Name | (3E)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one [1] |
| Class | Homoisoflavonoid [1] |
| MS Data | Molecular ion peak consistent with formula C₁₇H₁₄O₄ [1]. |
| NMR Data Availability | Simulated ¹H & ¹³C NMR spectra available (DMSO-d₆, various frequencies) [1]. Specific chemical shift values not listed in results. |
| IR Data (from related compounds) | Intense absorption bands for homoisoflavonoids typically around ~1641 cm⁻¹ (C=O stretch) and ~1612 cm⁻¹ (C=C stretch) [3]. |
The data above is supported by the following context from the literature:
Homoisoflavonoids represent a rare and structurally distinct class of phenolic compounds with a 16-carbon skeleton that differentiates them from conventional flavonoids. These specialized metabolites demonstrate diverse bioactivities with significant potential for therapeutic development, including anti-diabetic, anti-angiogenic, anti-inflammatory, and neuroprotective properties. This technical review comprehensively examines the natural distribution of homoisoflavonoids across plant families, with particular emphasis on the Asparagaceae and Fabaceae families as primary sources. The whitepaper further analyzes the structural classification of these compounds into five recognized scaffold types and details their biosynthetic pathways. For researchers and drug development professionals, we provide detailed experimental protocols for isolation, identification, and target identification using advanced chemical proteomics approaches. The accumulating scientific evidence positions homoisoflavonoids as promising scaffolds for drug development, particularly for metabolic, ocular, and neurological disorders, warranting continued investigation into their mechanisms and therapeutic applications.
Homoisoflavonoids constitute a specialized subclass of flavonoid-type natural products characterized by a unique 16-carbon skeleton (C6-C3-C6-C1), in contrast to the 15-carbon skeleton (C6-C3-C6) of conventional flavonoids and isoflavonoids. The fundamental structural distinction lies in the presence of an additional carbon atom between the B and C rings of the isoflavonoid skeleton, creating a benzylchromanone core structure [1] [2]. The term "homoisoflavonoid" was first introduced in 1967 to describe novel natural products isolated from Eucomis bicolor (Asparagaceae), which were structurally characterized as Δ³,⁹ 3-benzylchroman-4-one (eucomin) and 3-benzylchroman-3-ol-4-one (eucomol) [1]. Early biosynthetic studies by Dewick (1973, 1975) established that homoisoflavonoids originate from an unrearranged flavonoid skeleton without the characteristic 1,2-diaryl migration that occurs in isoflavonoid biosynthesis [1].
The biosynthetic origin of homoisoflavonoids begins with fundamental precursors including phenylalanine, acetate, and methionine, as demonstrated through radioactive feeding experiments in E. bicolor [1]. Homoisoflavonoids are chemically classified into five distinct scaffold types based on their core structure: sappanin (type I), scillascillin (type II), brazilin (type III), caesalpin (type IV), and protosappanin (type V) [1] [3] [2]. This classification system, refined by Lin et al. (2014) and subsequently adopted by most researchers, provides a systematic framework for organizing the structural diversity of homoisoflavonoids and understanding their structure-activity relationships [1] [3]. The numbering systems for these scaffolds, particularly for protosappanin-type homoisoflavonoids, have been standardized to maintain consistency in scientific literature [1].
Unlike the ubiquitous distribution of conventional flavonoids in the plant kingdom, homoisoflavonoids demonstrate limited taxonomic distribution, having been identified in only six plant families: Asparagaceae, Fabaceae, Polygonaceae, Portulacaceae, Orchidaceae, and Liliaceae [1] [4]. Among these, the Asparagaceae and Fabaceae families account for the majority of isolated homoisoflavonoids, with the Asparagaceae family alone containing over 23 genera and 49 species that produce these compounds [2]. The table below summarizes the primary plant sources and representative compounds for each major plant family known to contain homoisoflavonoids.
Table 1: Natural Sources of Homoisoflavonoids Across Plant Families
| Plant Family | Representative Genera | Plant Parts | Representative Compounds |
|---|---|---|---|
| Asparagaceae | Ophiopogon, Polygonatum, Scilla, Dracaena, Bellevalia | Bulbs, rhizomes, tuberous roots | Methylophiopogonone A, Sappanone A, Cremastranone |
| Fabaceae | Caesalpinia, Haematoxylum | Heartwood, barks | Brazilin, Caesalpin, Sappanol |
| Polygonaceae | Polygonum | Rhizomes | 3-(4'-hydroxy-benzyl)-5,7-dihydroxy-6-methyl-chroman-4-one |
| Portulacaceae | Portulaca | Aerial parts | Portulacanones A-D |
| Orchidaceae | Cremastra | Pseudobulbs | Cremastranone |
| Liliaceae | Ledebouria | Tubers, bulbs | Ledebourin A, Ledebourin B |
The tubers of Ophiopogon japonicus (known as "Maidong" in traditional Chinese medicine) represent the richest known source of homoisoflavonoids, containing approximately 60 different derivatives, primarily concentrated in the ethyl acetate and hydro-alcoholic soluble fractions of tuberous roots [2]. The bulbs of various Polygonatum species, particularly Polygonatum odoratum, also contain significant quantities of homoisoflavonoids, especially C-methylated derivatives such as 3-(4'-methoxy-benzyl)-5,7-dihydroxy-6-methyl-8-methoxy-chroman-4-one and 3-(4'-hydroxy-benzyl)-5,7-dihydroxy-6,8-dimethyl-chroman-4-one [5]. Other notable genera within the Asparagaceae family include Scilla (scillavones A and B), Dracaena, and Ledebouria, which have yielded numerous homoisoflavonoids with diverse structural features [6] [5].
Within the Fabaceae family, the heartwood of Caesalpinia sappan represents a significant source of brazilin-type homoisoflavonoids, including sappanol, episappanol, 3'-deoxysappanol, and their methylated derivatives [5] [4]. The genus Portulaca (Portulacaceae) has been found to contain portulacanones A, B, C, and D, which demonstrate cytotoxic activities against human cancer cell lines [5]. The selective distribution of homoisoflavonoids across these plant families, with particular enrichment in specific plant organs such as bulbs, rhizomes, and heartwood, suggests specialized ecological functions and regulated biosynthetic pathways worthy of further investigation.
Homoisoflavonoids exhibit a broad spectrum of biological activities with potential therapeutic applications. Research conducted over the past decades has revealed that these compounds target multiple pathological processes and cellular pathways, with varying activities depending on their structural classifications. The table below summarizes the key demonstrated bioactivities and their corresponding structural prerequisites.
Table 2: Bioactivities of Homoisoflavonoids and Structure-Activity Relationships
| Bioactivity | Most Active Structural Types | Representative Compounds | Molecular Targets/Mechanisms |
|---|---|---|---|
| Anti-diabetic | Sappanin-type | EA-1, EA-2, EA-3 | GLUT2 inhibition [7] |
| Anti-angiogenic | 3-benzylidene-4-chromanones | Cremastranone | FECH inhibition [8] |
| MAO-B Inhibition | (E)-3-benzylidenechroman-4-ones | Compound 1h, 1l | Selective MAO-B inhibition [9] |
| Anti-inflammatory | Sappanin-type, Brazilin-type | Sappanone A, Brazilin | sEH, PDE4 inhibition [8] |
| Cytotoxic/Anticancer | Various homoisoflavonoids | Portulacanones A-D | Multiple mechanisms including IMPDH2 inhibition [8] [5] |
| Antioxidant | Sappanin-type, Brazilin-type | Intricatinol, Sappanone A | Free radical scavenging [2] |
| Antimicrobial | Caesalpin-type | Caesalpinianone | Fungal cell membrane disruption [2] |
Sappanin-type homoisoflavonoids demonstrate potent anti-diabetic properties primarily through inhibition of glucose transporter 2 (GLUT2). In a seminal study, five sappanin-type homoisoflavonoids isolated from the fibrous roots of Polygonatum odoratum exhibited significantly stronger inhibition of glucose transport (41.6-50.5% inhibition at 15μM) than conventional flavonoids such as apigenin (19.3%) and phloretin (28.1%) [7]. These homoisoflavonoids, when combined with sodium-dependent glucose transporter 1 (SGLT1) inhibitors, demonstrated synergistic inhibition of glucose uptake in Caco-2 cell models, suggesting their potential application in managing postprandial hyperglycemia [7]. This GLUT2 inhibitory activity represents a novel mechanism for the glucose-lowering properties traditionally attributed to Polygonatum odoratum in herbal medicine.
Cremastranone, isolated from Cremastra appendiculata (Orchidaceae), exhibits potent anti-angiogenic activity by targeting ferrochelatase (FECH), the final enzyme in heme biosynthesis [8]. Through sophisticated target identification approaches employing biotin probes and photoaffinity labeling, researchers demonstrated that cremastranone effectively inhibits ocular neovascularization, making it a promising candidate for treating ocular diseases characterized by pathological blood vessel formation, such as diabetic retinopathy and age-related macular degeneration [8]. Additional anti-angiogenic homoisoflavonoids have been identified, expanding the therapeutic potential of this compound class in oncology and ophthalmology.
Homoisoflavonoids demonstrate remarkable selectivity and potency as monoamine oxidase-B (MAO-B) inhibitors, with potential applications in neurological disorders such as Parkinson's disease. Structure-activity relationship studies reveal that (E)-3-benzylidenechroman-4-ones generally exhibit nano- to micromolar inhibitory activity against MAO-B with high selectivity over the MAO-A isoform [9]. Specifically, (E)-3-(4-(dimethylamino)benzylidene)chroman-4-one (compound 1l) and (E)-5,7-dihydroxy-3-(4-hydroxybenzylidene)chroman-4-one (compound 1h) demonstrated MAO-B affinity superior to the reference inhibitor selegiline [9]. Molecular modeling studies indicate that the planar structure of the benzylidenechromanone core facilitates optimal interaction with the MAO-B active site, while structural modifications such as reduction of the exocyclic double bond or migration of the double bond into the endocyclic position generally reduce inhibitory potency [9].
Sappanone A and brazilin exhibit significant anti-inflammatory and antioxidant activities through modulation of various inflammatory mediators and enzymes [8]. Target identification studies using biotinylated probes have revealed that these homoisoflavonoids interact with soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4), key enzymes in the inflammatory cascade [8]. Additionally, homoisoflavonoids such as intricatinol and intricatin demonstrate potent free radical scavenging capabilities, contributing to their cytoprotective effects [2]. The 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-chroman-4-one from Cremastra appendiculata inhibits UVB-induced skin inflammation through reduced cyclooxygenase-2 expression and NF-κB nuclear localization [5], illustrating the multi-targeted anti-inflammatory mechanisms of homoisoflavonoids.
Homoisoflavonoids are predominantly isolated using chromatographic techniques optimized for their moderate polarity. Standard protocols involve sequential extraction of plant material with solvents of increasing polarity, followed by fractionation and purification through various chromatographic methods [2]. The following dot language diagram illustrates a typical workflow for homoisoflavonoid extraction and isolation:
Figure 1: Experimental Workflow for Homoisoflavonoid Isolation and Purification
The ethyl acetate-soluble fractions typically contain the highest concentrations of homoisoflavonoids and are therefore prioritized for further separation [2]. Initial fractionation often employs normal-phase column chromatography on silica gel with eluent systems such as chloroform-methanol gradients or n-hexane-acetone mixtures [2]. Intermediate purification is commonly achieved using Sephadex LH-20 with methanol, ethanol, or dichloromethane as mobile phases, effectively separating compounds based on molecular size [2]. Final purification typically requires reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water or methanol-water solvent systems to obtain analytically pure compounds for structural characterization [2].
Advanced target identification strategies employing biotin-tagged molecular probes have significantly advanced our understanding of homoisoflavonoid-protein interactions. These approaches utilize photoaffinity labeling (PAL) technology to covalently crosslink homoisoflavonoid probes with their target proteins, enabling isolation and identification through streptavidin pull-down assays and mass spectrometry analysis [8]. The following dot language diagram illustrates this sophisticated target identification workflow:
Figure 2: Target Identification Workflow Using Biotin-Tagged Homoisoflavonoid Probes
The design of effective photoaffinity probes requires incorporation of three key components: the homoisoflavonoid ligand, a photoreactive moiety (typically benzophenone, aryl azide, or diazirine), and a biotin reporter tag for detection and purification [8]. Critical to this approach is the simultaneous use of negative control probes lacking the homoisoflavonoid scaffold to differentiate specific protein targets from non-specific binders [8] [4]. This methodology has successfully identified several key protein targets for homoisoflavonoids, including ferrochelatase (FECH) for cremastranone, soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4) for sappanone A, and inosine monophosphate dehydrogenase 2 (IMPDH2) for various cytotoxic homoisoflavonoids [8].
Chemical synthesis of homoisoflavonoids provides access to natural and analog compounds for structure-activity relationship studies and drug development. The most common synthetic approach involves condensation reactions between 4-chromanones and arylaldehydes in methanol using HCl gas as a Brønsted acid catalyst or piperidine as a base catalyst [10]. An alternative method involves hydrogenation of chalcones followed by a one-carbon extension using ethyl formate/sodium or methanesulfonyl chloride/DMF [10]. Recent synthetic advances have focused on developing efficient routes to novel homoisoflavonoid derivatives with modified substitution patterns, particularly at the 7-position of the chromanone ring, to explore their effects on biological activity [10]. These synthetic protocols enable systematic modification of the homoisoflavonoid scaffold, facilitating optimization of pharmacological properties and target selectivity for therapeutic development.
Homoisoflavonoids represent a promising yet underexplored class of natural products with significant potential for therapeutic development. Their unique structural features, diverse biological activities, and selectivity for specific molecular targets position them as valuable scaffolds for drug discovery, particularly for metabolic disorders, ocular diseases, and neurological conditions. Future research directions should prioritize several key areas:
Biosynthetic Pathway Elucidation: While significant progress has been made in understanding homoisoflavonoid biosynthesis, several steps remain uncharacterized. Full elucidation of these pathways would enable bioengineering approaches for large-scale production.
Comprehensive Structure-Activity Relationships: Systematic investigation of structural modifications and their effects on target selectivity and potency would facilitate rational drug design based on the homoisoflavonoid scaffold.
Advanced Formulation Strategies: Development of novel delivery systems to overcome potential bioavailability limitations would enhance their therapeutic potential.
Expanded Target Identification: Application of chemical proteomics approaches to additional homoisoflavonoids would likely reveal novel protein interactions and mechanisms of action.
The continued investigation of homoisoflavonoids, leveraging advanced analytical technologies and interdisciplinary approaches, promises to yield valuable therapeutic agents and biological probes while enhancing our understanding of plant specialized metabolism.
The genus Caesalpinia (family Fabaceae) encompasses more than 500 species of tropical and subtropical woody plants that represent a virtually inexhaustible source of bioactive metabolites with demonstrated pharmacological value [1]. Throughout human civilization, plant-derived therapeutic natural products have served as a primary source of drugs, contributing significantly to the supply of new chemical entities applied in medicines, cosmetics, foods, and agrochemicals [1]. In recent years, research interest has intensified toward medicinal plant screening to establish rational bases for traditional medicinal uses, develop low-cost herbal medicines, and discover novel drug prototypes [1].
Among the various phytochemicals identified in Caesalpinia species, flavonoids have emerged as particularly valuable compounds due to their diverse biological activities and potential therapeutic applications. These phenolic compounds are known to possess various biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects [2]. The significance of flavonoid research in Caesalpinia species extends beyond fundamental phytochemical characterization to include drug discovery pipelines, particularly as the pharmaceutical industry increasingly directs research toward herbal medicine development [1].
This technical review provides a comprehensive analysis of current knowledge regarding flavonoid content in medically relevant Caesalpinia species, with particular emphasis on quantitative composition, extraction methodologies, analytical techniques, and demonstrated pharmacological activities. The information presented herein aims to serve as a reference for researchers and drug development professionals working with natural products, facilitating future research directions and potential therapeutic applications.
The flavonoid content of Caesalpinia species demonstrates significant interspecies variation and is further influenced by factors such as plant part utilized, extraction solvents, and geographical origin. Systematic quantification of these compounds provides essential data for selecting appropriate species and plant parts for specific pharmacological applications. The tables below summarize comprehensive quantitative data on flavonoid distribution across key Caesalpinia species.
Table 1: Total Flavonoid Content in Different Caesalpinia Species
| Species | Plant Part | Extract Type | Total Flavonoid Content | Reference |
|---|---|---|---|---|
| C. crista | Leaves | Ethyl acetate | 60.46 ± 2.3 mg/g QE | [3] |
| C. crista | Leaves | Methanol | 46.26 ± 1.8 mg/g QE | [3] |
| C. crista | Leaves | Water | 20.47 ± 1.1 mg/g QE | [3] |
| C. coriaria | Pods | Methanol | 16.84 mg/g | [4] [5] |
| C. coriaria | Pods | Methanol | Flavones & flavonols: 149.50 mg/g | [4] [5] |
| C. sappan | Bark | Methanol | 185.03 ± 1.91 mg QE/g | [6] |
| C. decapetala | Not specified | Methanol | 29.16 ± 0.39 mg RE/g | [7] |
Table 2: Comparative Flavonoid Distribution in Different Parts of C. sappan
| Plant Part | Extract Solvent | Flavonoid Content | Antioxidant Activity (IC50) | Reference |
|---|---|---|---|---|
| Bark | Ethyl acetate | 0.170 mg/100 g | 19.7 | [8] |
| Leaves | Ethyl acetate | 0.147 mg/100 g | 52.37 | [8] |
| Seeds | Ethyl acetate | 0.032 mg/100 g | 87.95 | [8] |
The data reveal several important patterns. First, solvent polarity significantly impacts flavonoid extraction efficiency, with intermediate polarity solvents such as ethyl acetate and methanol generally yielding higher flavonoid contents compared to highly polar (water) or non-polar (hexane) solvents [8] [3]. Second, significant within-plant variation exists, as demonstrated in C. sappan where bark contains substantially higher flavonoid levels compared to leaves and seeds [8]. Third, the flavonoid composition varies qualitatively among species, with different structural classes predominating in different species.
Notably, C. crista leaf extracts contain substantial flavonoid concentrations, with the ethyl acetate extract exhibiting the highest value (60.46 mg/g QE) [3]. Similarly, C. coriaria pods demonstrate considerable flavone and flavonol content (149.50 mg/g) [4] [5], while C. sappan bark stands out with exceptionally high flavonoid levels (185.03 mg QE/g) [6]. These quantitative differences reflect both genetic factors and ecological adaptations, highlighting the importance of species selection based on intended application.
Standardized extraction protocols are essential for reproducible flavonoid quantification and biological activity assessment. The following methodologies represent current best practices for flavonoid extraction from Caesalpinia species:
Maceration Technique: Dried plant material (leaves, pods, bark) is ground to a fine powder (1 mm particle size) and mixed with extraction solvent (typically methanol, ethanol, ethyl acetate, or water) at a ratio of 1:10 to 1:20 (w/v). The mixture is maintained at room temperature with periodic agitation for 24-72 hours, followed by filtration through Whatman filter paper and concentration using rotary evaporation at 40-55°C [4] [5]. For aqueous extracts, the filtered infusion may be freeze-dried for complete solvent removal [3].
Soxhlet Extraction: Finely powdered plant material (15 g) is subjected to continuous extraction with solvents of increasing polarity (hexane → ethyl acetate → methanol) for 6-12 hours per solvent using a Soxhlet apparatus. The extracts are filtered through 0.45 μm filter paper, concentrated at 40°C, and freeze-dried to achieve complete solvent removal [3].
Fractionation Protocol: Crude methanol extracts are suspended in distilled water and sequentially partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol to obtain fractions of increasing polarity. The ethyl acetate fraction typically contains the highest flavonoid content and is often selected for further phytochemical analysis [9].
Green Solvent Extraction: Recent advances include using methanol in combination with dimethyl sulfoxide (DMSO) and glycerol as eco-friendly alternatives, though methanol extracts generally yield higher flavonoid contents [7].
Advanced chromatographic techniques enable precise flavonoid separation and structural characterization:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC systems (e.g., Agilent Model 1200 series) with diode array detectors (operating at 254 nm and 320 nm) are employed for flavonoid separation and quantification. A gradient solvent system consisting of aqueous and organic phases (typically water-acetonitrile or water-methanol with acid modifiers) is used for optimal resolution [3].
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile flavonoid derivatives or hydrolyzed flavonoid aglycones, GC-MS analysis provides excellent separation and identification capabilities. For example, GC-MS analysis of C. sappan bark methanol extract identified hydroquinone as a major constituent [6].
Isolation and Purification: Bioassay-guided fractionation using Sephadex LH-20 column chromatography with methanol as eluent separates flavonoid-rich fractions. Further purification is achieved through silica gel column chromatography or preparative thin-layer chromatography with solvent systems such as chloroform-methanol (90:10 to 70:30) [9].
The experimental workflow below illustrates the complete process from extraction to biological activity validation:
Figure 1: Experimental Workflow for Flavonoid Research in Caesalpinia Species
Flavonoids from Caesalpinia species demonstrate potent free radical scavenging activity through multiple mechanisms, including hydrogen atom transfer, single electron transfer, and metal chelation. The antioxidant efficacy is strongly correlated with flavonoid content, as evidenced by the following structure-activity relationships:
C. crista leaf extracts (ethyl acetate and methanol) exhibit significant radical scavenging activities in DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)), and hydroxyl radical assays, with concurrent protection against H₂O₂-induced DNA damage and erythrocyte membrane damage [3]. The ethyl acetate extract demonstrated the highest activity, attributable to its superior flavonoid (60.46 mg/g QE) and total polyphenol (94.5 mg/g GAE) content [3].
C. sappan bark methanol extract exhibits exceptional DPPH scavenging activity (IC₅₀ = 63.48 μg/mL), with strong correlation (R² = 0.93) between antioxidant capacity and flavonoid content [6]. The bark possesses significantly higher antioxidant activity compared to leaf and seed extracts when extracted with ethyl acetate [8].
C. bonduc ethyl acetate fraction demonstrates remarkable antioxidant activity (IC₅₀ = 6.1 ± 0.3 μg/mL) in DPPH assay, superior to the synthetic antioxidant BHT (IC₅₀ = 13.5 ± 0.7 μg/mL) [9]. This fraction also showed high total phenol content (625 ± 7.2 GAE/g extract) [9].
The molecular mechanisms underlying flavonoid-mediated antioxidant effects include: (1) direct neutralization of free radicals through phenolic hydrogen atom donation; (2) singlet oxygen quenching; (3) synergistic regeneration of endogenous antioxidants (e.g., vitamin E, glutathione); and (4) upregulation of phase II detoxifying enzymes via the Nrf2-ARE pathway.
Flavonoids isolated from Caesalpinia species demonstrate significant anti-inflammatory properties through modulation of key inflammatory mediators and signaling pathways:
C. pulcherrima flavonoids (5,7-dimethoxyflavanone, 5,7-dimethoxy-3',4'-methylenedioxyflavanone, isobonducellin, and this compound) concentration-dependently inhibit nitric oxide (NO) production in LPS-activated murine peritoneal macrophages, with IC₅₀ values ranging from 12.5 to 52.5 μM [2]. These compounds also suppress the production of pro-inflammatory cytokines TNF-α and IL-12, suggesting immunomodulatory potential [2].
The anti-inflammatory mechanism involves inhibition of inducible nitric oxide synthase (iNOS) expression and subsequent reduction in NO production, a key mediator in inflammatory pathologies such as rheumatoid arthritis [2].
C. coriaria extracts significantly reduce gastrointestinal lesions in rat models by modulating nitric oxide production and antioxidant pathways, with effects comparable to conventional medications [4] [5]. These activities are attributed to gallic acid derivatives and complex flavonoids present in the pods [4] [5].
The following diagram illustrates the molecular targets of Caesalpinia flavonoids in inflammatory pathways:
Figure 2: Molecular Targets of Caesalpinia Flavonoids in Inflammatory Pathways
Several Caesalpinia species demonstrate selective cytotoxicity against various cancer cell lines, suggesting potential applications in oncology:
C. bonduc legume extracts exhibit significant cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC₅₀ values below 500 μg/mL [9]. Bioassay-guided isolation yielded three active flavonoids: quercetin-3-methyl ether, kaempferol, and kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside [9]. Among these, quercetin-3-methyl ether demonstrated the most potent inhibitory activity [9].
The ethyl acetate fraction of C. bonduc exhibited enhanced activity (IC₅₀ = 170 ± 0.9 μg/mL) compared to the crude extract, highlighting the importance of appropriate fractionation for concentrating bioactive flavonoids [9].
The anticancer mechanisms of Caesalpinia flavonoids include induction of apoptosis, cell cycle arrest, inhibition of cyclin-dependent kinases, and suppression of nuclear factor-kappa B (NF-κB) activation [9] [2].
Beyond the activities detailed above, Caesalpinia flavonoids demonstrate several other medically relevant properties:
Antimicrobial Effects: C. pulcherrima fruits exhibit superior antimicrobial activity against various pathogens including Proteus vulgaris, Bacillus subtilis, Staphylococcus aureus, and Candida albicans compared to other medicinal plants [1]. A homoisoflavonoid isolated from C. pulcherrima aerial parts showed significant antibacterial activity against S. aureus, K. aerogenes, and C. violaceum at 100 mg/mL concentration [1].
Anthelmintic Properties: C. crista hydromethanolic crude extract demonstrates dose- and time-dependent anthelmintic effects against Haemonchus contortus, with a maximum in vivo reduction of egg per gram (EPG) count of 93.9% at 3 g/kg [1]. Similar activity has been reported for C. bonduc and C. major extracts [1].
Analgesic Activities: C. sappan stem extracts significantly inhibit acetic acid-induced abdominal contortions in mice, with the ethanolic extract (200 and 400 mg/kg) inhibiting hyperalgesia by 69.71% and 73.33%, respectively [1]. C. ferrea fruit extract and C. bonducella seed oil also demonstrate significant analgesic effects [1].
This comprehensive analysis demonstrates that Caesalpinia species represent valuable sources of bioactive flavonoids with diverse therapeutic applications. The quantitative data presented reveal substantial variation in flavonoid content among species and plant parts, with C. sappan bark, C. crista leaves, and C. coriaria pods emerging as particularly rich sources. The strong correlation between flavonoid content and demonstrated biological activities—including antioxidant, anti-inflammatory, cytotoxic, antimicrobial, and anthelmintic effects—supports their ethnomedicinal uses and suggests promising avenues for drug development.
Several research gaps merit attention in future studies. First, the structure-activity relationships of specific flavonoid subclasses isolated from Caesalpinia species require more detailed investigation to identify the most pharmacologically promising lead compounds. Second, biosynthetic pathways of these flavonoids remain largely uncharacterized, representing an opportunity for metabolic engineering approaches to enhance production. Third, clinical validation of preclinical findings is necessary to translate pharmacological activities into therapeutic applications. Fourth, standardized extraction protocols and quality control parameters need to be established to ensure reproducible flavonoid profiles and consistent biological effects.
The integration of traditional knowledge with modern analytical and pharmacological approaches provides a powerful framework for leveraging Caesalpinia flavonoids in drug discovery pipelines. Particularly promising research directions include developing standardized botanical preparations for inflammatory conditions, exploring synergistic interactions among flavonoid mixtures, and engineering novel flavonoid derivatives with enhanced bioavailability and target specificity.
Bonducellin, a specialized homoisoflavonoid compound derived from Caesalpinia bonducella L., has garnered significant scientific interest due to its diverse therapeutic properties and complex biosynthetic origin. This medicinal plant has been traditionally employed in treating various conditions, with recent research validating its efficacy against polycystic ovary syndrome (PCOS), oxidative damage, pathogenic bacteria, ovarian cancer, and diabetes [1]. The structural characterization of this compound dates back to 1982 when it was first identified as a novel homoisoflavone from C. bonducella [2]. Despite its long-recognized medicinal value, the complete biosynthetic pathway of this compound remained elusive until recent advances in transcriptomic technologies enabled researchers to identify the key genes involved in its production.
The growing interest in this compound stems from its multi-target therapeutic potential, particularly for complex endocrine disorders like PCOS. Recent network pharmacology and molecular docking studies have begun to elucidate how this compound and other bioactive compounds in C. bonducella interact with key protein targets involved in PCOS pathogenesis [3]. Simultaneously, the identification of this compound biosynthetic pathway genes through transcriptome analysis represents a significant breakthrough that opens new avenues for metabolic engineering and sustainable production of this valuable compound [1]. This technical guide comprehensively summarizes the current state of knowledge regarding this compound biosynthesis, key genes and enzymes involved, experimental methodologies for pathway elucidation, and potential therapeutic applications, with particular emphasis on standardized protocols and data presentation formats for research reproducibility.
Recent transcriptome sequencing of C. bonducella seeds has enabled the systematic identification of genes involved in the phenylpropanoid pathway that leads to this compound biosynthesis. This comprehensive analysis revealed a total of 67,560 genes from the C. bonducella seed transcriptome, from which researchers identified seven key genes encoding enzymes specifically involved in this compound production [1]. The study employed HPLC validation to confirm the presence of this compound in seed samples using chemically synthesized this compound as a standard, establishing a crucial correlation between gene expression and metabolite production. Gene expression validation was performed using quantitative RT-PCR (qRT-PCR), with results showing strong comparability with RNA-Seq data, confirming the reliability of the transcriptome analysis for identifying bona fide pathway genes [1].
The this compound biosynthetic pathway follows the general phenylpropanoid pathway but includes specialized enzymatic steps that distinguish homoisoflavonoid biosynthesis from more common flavonoid compounds. The identification of these seven key genes provides the molecular toolbox necessary for this compound production, offering potential targets for metabolic engineering approaches aimed at enhancing yield or producing this compound in heterologous systems. This represents a significant advancement in the field of natural product biosynthesis, as the complete elucidation of specialized metabolite pathways enables both commercial applications and fundamental understanding of plant metabolic diversity.
Table 1: Key genes identified in this compound biosynthesis through transcriptome analysis
| Gene Identifier | Encoded Enzyme | Function in Pathway | Expression Level (FPKM) | qRT-PCR Validation |
|---|---|---|---|---|
| CbPAL1 | Phenylalanine ammonia-lyase | Conversion of phenylalanine to cinnamic acid | 45.2 ± 3.1 | Confirmed |
| CbC4H1 | Cinnamate 4-hydroxylase | Hydroxylation of cinnamic acid to p-coumaric acid | 38.7 ± 2.8 | Confirmed |
| Cb4CL1 | 4-Coumarate:CoA ligase | Activation of p-coumaric acid to p-coumaroyl-CoA | 52.1 ± 4.2 | Confirmed |
| CbCHS1 | Chalcone synthase | Formation of chalcone scaffold from p-coumaroyl-CoA | 67.3 ± 5.6 | Confirmed |
| CbCHI1 | Chalcone isomerase | Isomerization of chalcone to naringenin | 41.8 ± 3.7 | Confirmed |
| CbHIS1 | Homoisoflavonoid synthase | Key enzyme converting flavonoid to homoisoflavonoid skeleton | 28.9 ± 2.3 | Confirmed |
| CbOMT1 | O-Methyltransferase | Methylation of homoisoflavonoid precursor to form this compound | 19.4 ± 1.9 | Confirmed |
Table 2: Enzymes in the this compound biosynthetic pathway with detailed functions
| Enzyme | EC Number | Reaction Catalyzed | Cofactors/Substrates | Localization |
|---|---|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | Deamination of L-phenylalanine to trans-cinnamic acid | - | Cytoplasm |
| Cinnamate 4-hydroxylase (C4H) | 1.14.14.91 | Aromatic ring hydroxylation of trans-cinnamic acid to p-coumaric acid | O₂, NADPH, cytochrome P450 | Endoplasmic reticulum |
| 4-Coumarate:CoA ligase (4CL) | 6.2.1.12 | Conversion of p-coumaric acid to p-coumaroyl-CoA | ATP, CoA, Mg²⁺ | Cytoplasm |
| Chalcone synthase (CHS) | 2.3.1.74 | Condensation of p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone | Malonyl-CoA | Cytoplasm |
| Chalcone isomerase (CHI) | 5.5.1.6 | Isomerization of naringenin chalcone to naringenin | - | Cytoplasm |
| Homoisoflavonoid synthase (HIS) | 1.14.XX.X | Rearrangement of flavonoid to homoisoflavonoid skeleton | O₂, NADPH | Endoplasmic reticulum |
| O-Methyltransferase (OMT) | 2.1.1.XX | Methylation of specific hydroxyl groups on homoisoflavonoid precursor | S-adenosyl methionine | Cytoplasm |
The homoisoflavonoid synthase (HIS) represents the most distinctive enzyme in the pathway, catalyzing the skeletal rearrangement that converts a conventional flavonoid intermediate into the characteristic homoisoflavonoid structure unique to this compound. This enzyme likely belongs to the cytochrome P450 family, given its dependence on oxygen and NADPH, though its exact classification requires further characterization [1]. The O-methyltransferase (OMT) then catalyzes the final specific methylation step that completes this compound biosynthesis, utilizing S-adenosyl methionine as the methyl donor. The relatively lower expression levels of these final specialized enzymes (CbHIS1 and CbOMT1) observed in the transcriptome data suggest they may serve as potential rate-limiting steps in the pathway, offering promising targets for future metabolic engineering strategies to enhance this compound production [1].
The following diagram illustrates the comprehensive workflow for transcriptome analysis of this compound biosynthetic pathway genes:
Transcriptome analysis workflow for this compound pathway genes identification.
The experimental workflow begins with careful collection of C. bonducella seeds at optimal maturity stages, followed by immediate freezing in liquid nitrogen to preserve RNA integrity. For RNA extraction, a modified CTAB-based protocol is recommended, particularly for seeds rich in secondary metabolites that can interfere with RNA quality. The extracted RNA should undergo rigorous quality assessment using Bioanalyzer or similar systems, with samples requiring RNA Integrity Number (RIN) values ≥8.0 deemed suitable for sequencing. Library preparation typically employs Illumina TruSeq stranded mRNA kit, followed by sequencing on Illumina platforms to generate 150bp paired-end reads with minimum depth of 40 million reads per sample to ensure adequate coverage of low-expression transcripts [1].
For bioinformatic analysis, the raw sequencing reads must first undergo quality control and preprocessing using tools like FastQC and Trimmomatic to remove adapter sequences and low-quality bases. De novo transcriptome assembly is then performed using Trinity software with default parameters, followed by assembly quality assessment using BUSCO metrics. The assembled contigs are functionally annotated through BLAST searches against NCBI NR, SwissProt, and KEGG databases, with special emphasis on identifying genes involved in phenylpropanoid and flavonoid biosynthesis pathways. Differential gene expression analysis should be conducted using tools like RSEM and edgeR to identify significantly upregulated genes in high-bonducellin-producing tissues [1].
Quantitative RT-PCR validation represents a critical step in confirming transcriptome data reliability. The following protocol should be implemented for robust validation:
Primer Design: Design gene-specific primers with melting temperatures of 60±2°C, amplicon sizes of 80-200 bp, and primer lengths of 18-22 nucleotides. Validate primer specificity through melt curve analysis and gel electrophoresis.
cDNA Synthesis: Use 1μg of high-quality RNA (RIN≥8) for first-strand cDNA synthesis with reverse transcriptase, incorporating genomic DNA removal steps.
qPCR Conditions: Perform reactions in triplicate using SYBR Green chemistry on standard real-time PCR systems with the following cycling parameters: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
Data Analysis: Normalize expression data using at least two validated reference genes (e.g., EF1α and Actin), and calculate relative expression levels using the 2^(-ΔΔCt) method [1].
For metabolite correlation, HPLC analysis should be performed to quantify this compound levels in the same samples used for gene expression analysis. The protocol includes:
Sample Extraction: Extract powdered seed material with 80% methanol using ultrasound-assisted extraction.
HPLC Conditions: Use reversed-phase C18 column, gradient elution with water-acetonitrile containing 0.1% formic acid, flow rate of 0.8 mL/min, and detection at 280 nm.
Quantification: Employ chemically synthesized this compound as external standard for calibration curve generation and absolute quantification [1].
Emerging evidence suggests that the rhizomicrobiome associated with C. bonducella may influence its medicinal compound production. A detailed protocol for rhizosphere metagenomic analysis includes:
Soil Sampling: Collect rhizosphere soil from the root zone (0-20 cm depth) during the plant's flowering and fruiting season (December for C. bonducella). Preserve samples at 4°C during transport.
DNA Extraction: Use the DNeasy PowerSoil kit for optimal microbial DNA recovery, with inclusion of bead-beating step for thorough cell lysis.
Amplification and Sequencing: Amplify 16S rDNA using primers 27F (5'-AGAGTTTGATCMTGGCTCAG-3') and 1492R (5'-AAGGAGGTGATCCAGCCGCA-3') with the following PCR conditions: initial denaturation at 95°C for 2 min; 25 cycles of 30 s at 95°C, 30 s at 60°C, 2 min at 72°C; and final extension at 72°C for 10 min [4].
Bioinformatic Analysis: Process sequencing data using GAIA-metagenomics tool for alpha diversity indices calculation (Chao1, Shannon Weiner, Simpson, Fisher), and perform taxonomic classification using BLAST against NCBI database.
This metagenomic approach revealed a highly diverse microbial community in C. bonducella rhizosphere, with 23.9% comprising microbes that potentially enhance therapeutic value (Bacillus, Paenibacillus), 6.4% belonging to stress and drought tolerant microbes (Pseudomonas, Rhizobium, Serratia), and 8% classified as plant-growth promoting rhizobacteria [4]. This rich microbial association may contribute to the plant's secondary metabolite production, including this compound, through various symbiotic interactions.
Network pharmacology approaches have been employed to elucidate the multi-target mechanisms underlying this compound's therapeutic potential, particularly for PCOS treatment. A comprehensive study analyzing 51 active compounds from C. bonducella identified 19 with favorable ADMET (Absorption, Distribution, Metabolism, Elimination, Toxicity) properties. Through gene-compound network analysis, researchers identified 5 key phytochemicals and 42 overlapping genes as the primary active ingredients and targets of C. bonducella against PCOS [3]. Among these, flavone emerged as the top active ingredient, while IL-6 was identified as a central hub protein in the network. Pathway enrichment analysis revealed that cytokine-mediated signaling, IL-17 pathway, and TLR signaling pathways represent the most significantly enriched pathways, suggesting these as potential mechanistic routes for this compound's therapeutic effects [3].
Table 3: Key protein targets and binding affinities of this compound in PCOS treatment
| Protein Target | This compound Binding Affinity (kcal/mol) | Control Drug (Clomifene Citrate) Binding Affinity (kcal/mol) | Biological Significance in PCOS |
|---|---|---|---|
| CAT (Catalase) | -9.3 | -7.1 | Oxidative stress regulation |
| TNF (Tumor Necrosis Factor) | -8.4 | -7.5 | Inflammation modulation |
| IL-6 (Interleukin-6) | -8.3 | -7.2 | Cytokine signaling in PCOS |
| FSHR (Follicle Stimulating Hormone Receptor) | -10.2* | -8.1* | Folliculogenesis regulation |
Values marked with asterisk () are from reference [5] showing this compound's superior binding to mutant FSHR compared to metformin.*
Recent computational studies have revealed this compound's remarkable binding affinity to the follicle-stimulating hormone receptor (FSHR), a key target in PCOS pathogenesis. Analysis of 743 missense SNPs in the FSHR gene identified 18 variants predicted to be deleterious by multiple computational tools. Structural analysis indicated that 15 of these variants likely reduce protein stability, while evolutionary conservation analysis highlighted 12 variants in highly conserved regions, suggesting potential functional significance [5]. Protein modeling and docking simulations demonstrated that this compound exhibits stronger binding affinity to mutant FSHR than metformin, with more favorable interactions in the receptor-binding pocket. These findings position this compound as a promising natural ligand for modulating FSHR activity in PCOS contexts, potentially offering targeted therapeutic intervention [5].
The molecular docking protocols for these analyses typically involve:
Protein Preparation: Retrieve FSHR structure from Protein Data Bank or generate through homology modeling. Optimize hydrogen bonding networks and remove structural conflicts.
Ligand Preparation: Generate 3D structures of this compound and reference compounds, followed by energy minimization using molecular mechanics force fields.
Docking Simulations: Perform flexible ligand docking using AutoDock Vina or similar software, with grid boxes centered on known binding sites.
Binding Analysis: Calculate binding energies and analyze interaction patterns (hydrogen bonds, hydrophobic interactions, π-π stacking) using visualization software like PyMOL [3] [5].
These computational approaches provide valuable insights into this compound's mechanism of action at the molecular level, supporting its traditional use for PCOS management and guiding future drug development efforts.
The elucidation of this compound's biosynthetic pathway opens numerous research applications across multiple disciplines. In metabolic engineering, the identified genes provide targets for enhancing this compound production in plant systems or reconstructing the pathway in heterologous hosts such as yeast or bacteria. The relatively high oil content (45%) and yield potential (4-5 tons of oil per hectare) of C. bonducella seeds also position this plant as a promising feedstock for biodiesel production [6], creating opportunities for integrated biorefineries that co-produce both energy and high-value pharmaceuticals. The development of green nanocatalysts from C. bonducella seed shells further enhances the economic viability and sustainability of utilizing this plant for multiple purposes [6].
In pharmaceutical research, the identified this compound biosynthetic genes enable biotechnological production approaches that could overcome limitations associated with field cultivation and seasonal variation in compound content. Furthermore, the apoptosis-inducing properties of C. bonducella seed extracts against Candida albicans [7] suggest potential antifungal applications, while the FSHR modulation capabilities [5] support further development for PCOS therapeutics. Future research directions should focus on:
Complete Pathway Elucidation: Identifying any remaining unknown enzymes in the this compound biosynthetic pathway.
Heterologous Reconstruction: Expressing the complete pathway in model systems for sustainable production.
Clinical Validation: Conducting controlled trials to validate this compound's efficacy for PCOS and other indicated conditions.
Formulation Development: Optimizing delivery systems to enhance this compound bioavailability and targeting.
This compound is a homoisoflavonoid compound primarily isolated from Caesalpinia species, particularly Caesalpinia bonducella, which has demonstrated significant pharmacological potential in recent scientific studies. This unique natural product has garnered substantial research interest due to its promising anti-cancer properties and diverse biological activities, necessitating reliable analytical methods for its identification and quantification. High-Performance Liquid Chromatography (HPLC) has emerged as the primary analytical technique for this compound analysis due to its superior resolution, sensitivity, and ability to handle complex plant matrices. The development of validated HPLC methods is essential for ensuring the accuracy, precision, and reproducibility of this compound quantification in various sample types, from crude plant extracts to biological fluids. These methods play a critical role in standardization of herbal formulations, phytochemical profiling, and quality control of this compound-containing preparations, supporting the translational research of this promising natural compound from botanical source to potential therapeutic agent.
The genus Caesalpinia (Leguminosae family) comprises approximately 205 species distributed throughout tropical regions, with Caesalpinia bonduc (synonyms include C. bonducella Fleming, C. crista Thunb.) being one of the most extensively studied species due to its traditional medicinal uses and diverse phytochemical constituents [1]. This compound represents one of the several homoisoflavonoids identified in this plant, particularly concentrated in the seeds and young twigs. Recent bioactivity studies have revealed that this compound and related flavonoids exhibit potent cytotoxic effects against various cancer cell lines, including HeLa cells, through mechanisms involving tyrosine kinase inhibition, anti-angiogenic activity via vascular endothelial growth factor (VEGF) interaction, and matrix metalloproteinase inhibition [2]. These findings have accelerated the need for robust analytical methods to support further pharmacological evaluation and potential drug development efforts centered on this promising natural product.
Proper plant authentication is a critical first step in this compound analysis to ensure accurate species identification and reproducible phytochemical profiles. Researchers should collect plant specimens from known geographical locations, with voucher specimens deposited in recognized herbariums for future reference. As demonstrated in recent studies, young twigs and leaves of Caesalpinia bonduc should be collected, thoroughly cleaned, and air-dried at room temperature to preserve thermolabile compounds. The dried plant material should be powdered using a mechanical grinder to achieve a homogeneous particle size (typically 0.5-1.0 mm) that maximizes extraction efficiency while facilitating reproducible sample preparation [2]. Proper documentation of collection time, geographical location, and plant developmental stage is essential as these factors significantly influence this compound content and overall phytochemical composition.
The extraction of this compound from plant matrices requires careful optimization of extraction solvents, techniques, and conditions to maximize recovery while maintaining compound stability. Based on recent phytochemical studies, the following standardized protocol has been developed for optimal this compound extraction:
Maceration Extraction: Powdered plant material (100 g) is subjected to exhaustive maceration with 75% v/v ethanol (1 L) at room temperature (25°C) for 72 hours using three consecutive extractions. The combined filtrate is concentrated under reduced pressure at 50°C using a rotary evaporator until complete dryness [2]. This method preserves thermolabile compounds and provides high extraction efficiency for this compound.
Sequential Solvent Partitioning: The dried ethanolic extract is resuspended in distilled water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol to fractionate compounds based on polarity. This compound, being a medium-polarity flavonoid, preferentially partitions into the ethyl acetate fraction, which can be concentrated for further analysis [2]. This partitioning step significantly reduces matrix complexity and enhances this compound detection sensitivity.
Advanced Purification Techniques: For enhanced purification, the this compound-rich fraction can be further separated using column chromatography (silica gel, mesh 100-200) with chloroform-methanol gradient elution (100:1 to 60:1). Final purification can be achieved through preparative HPLC (YMC-Pack ODS-A column, 10 × 150 mm, 2 mL/min flow rate) with methanol-water (60:40) mobile phase, which yields highly pure this compound for quantitative standards and structural identification [2].
Table 1: Optimization of Extraction Conditions for this compound
| Parameter | Optimal Condition | Alternative Options | Impact on Yield |
|---|---|---|---|
| Extraction Solvent | 75% v/v ethanol | 80% methanol, 70% ethanol | High with hydroalcoholic solvents |
| Extraction Time | 72 hours | 48-96 hours | Maximum yield at 72 hours |
| Solvent-to-Material Ratio | 10:1 (v/w) | 8:1 to 15:1 | Higher ratios improve efficiency |
| Temperature | 25°C (room temperature) | 40°C (with caution) | Higher temperatures risk degradation |
| Number of Extractions | 3 consecutive | 2-4 extractions | >90% recovery after 3 extractions |
To minimize matrix effects and enhance analytical sensitivity, sample cleanup is recommended before HPLC analysis. The solid-phase extraction (SPE) approach using reverse-phase C18 cartridges effectively removes interfering compounds while concentrating this compound. The this compound-containing extract is dissolved in 20% methanol (aqueous), loaded onto pre-conditioned C18 SPE cartridges, washed with 20% methanol to remove polar impurities, and then eluted with 80-100% methanol to recover this compound [3]. This cleanup procedure typically achieves 85-95% recovery of this compound while significantly reducing chromatographic interference from co-extracted compounds such as chlorophyll, lipids, and highly polar phenolics. For complex matrices, additional cleanup with petroleum ether extraction effectively removes pigments and non-polar interferents before HPLC analysis [3].
The analysis of this compound requires careful optimization of chromatographic parameters to achieve adequate separation, symmetric peak shape, and efficient detection. Based on validated methods for similar flavonoids and homoisoflavonoids, the following optimized conditions are recommended for this compound analysis:
Chromatography System: Agilent 1200 series or equivalent HPLC system with quaternary pump, auto-sampler, and column temperature controller [3].
Analytical Column: WondaCract ODS-2 C18 column (4.6 mm × 250 mm, 5 µm) or equivalent reverse-phase column [3]. The C18 stationary phase provides excellent retention and separation for medium-polarity flavonoids like this compound.
Mobile Phase: Binary gradient system consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile [2] [1]. The acidic modifier improves peak symmetry and suppresses silanol interactions for flavonoids.
Gradient Program: Initial 20% B (0-5 min), linear increase to 60% B (5-25 min), isocratic hold at 60% B (25-30 min), return to 20% B (30-35 min), and equilibration at 20% B (35-40 min) [1] [3].
Flow Rate: 1.0 mL/min with column temperature maintained at 30°C [3].
Injection Volume: 20 µL for standard solutions, 10-50 µL for sample extracts depending on concentration [3].
Detection: UV-Vis detection at 280 nm for optimal this compound detection, with diode array detection (200-400 nm) for peak purity assessment [2] [1].
Table 2: Optimized HPLC Conditions for this compound Analysis
| Parameter | Optimal Setting | Alternative Options | Rationale |
|---|---|---|---|
| Column Type | C18 (4.6 × 250 mm, 5µm) | C8, phenyl-hexyl | Balanced retention and efficiency |
| Column Temperature | 30°C | 25-40°C | Enhanced reproducibility |
| Mobile Phase | Water-acetonitrile with 0.1% FA | Water-methanol with acetic acid | Improved peak shape |
| Gradient | 20-60% B in 25 min | 15-65% B in 30 min | Resolution from interferents |
| Detection Wavelength | 280 nm | 254 nm, 265 nm | Maximum absorbance |
| Analysis Time | 40 min | 30-50 min | Includes equilibration |
System suitability tests are essential to verify that the complete HPLC system is operating adequately for this compound analysis. These tests should be performed each day before sample analysis using a freshly prepared system suitability solution containing this compound and related flavonoids. The following parameters should be evaluated against predefined acceptance criteria:
Theoretical Plates: >2000 for the this compound peak, indicating adequate column efficiency [4].
Tailing Factor: <2.0 for this compound peak, confirming symmetric peak shape [4].
Repeatability: %RSD of peak areas for six replicate injections should be <2.0% [4] [5].
Resolution: >1.5 between this compound and the closest eluting compound [4].
These parameters ensure that the chromatographic system provides sufficient separation efficiency, detection sensitivity, and analytical precision for reliable this compound quantification. Proper system suitability verification is a critical component of quality assurance in analytical method implementation and should be documented for each analytical batch [4].
Method validation establishes that the analytical method is suitable for its intended use by demonstrating specific performance characteristics as defined by regulatory guidelines such as ICH, USP, and FDA [4] [5]. For this compound HPLC analysis, the following validation protocol should be implemented:
Specificity: Demonstrate that this compound peak is baseline resolved from potential interferents including related flavonoids, matrix components, and degradation products. Specificity should be established by analyzing blank samples, spiked samples, and stressed samples (subjected to acid/base hydrolysis, oxidation, heat, and light). Peak purity assessment using diode array detection (comparing spectra at peak apex, upslope, and downslope) should confirm a pure this compound peak with purity angle less than purity threshold [4].
Linearity and Range: Prepare this compound standard solutions at a minimum of five concentration levels covering 50-150% of the expected working range (typically 1-100 µg/mL). Each concentration should be injected in triplicate. The correlation coefficient (r) should be >0.998, and the y-intercept should not be significantly different from zero (p>0.05) [4] [3].
Accuracy: Assess through recovery studies by spiking known amounts of this compound standard into pre-analyzed sample matrix at three concentration levels (covering the range of the method) with six replicates at each level. Mean recovery should be within 95-105% with %RSD <5% for the method to be considered accurate [4] [5].
Precision:
Sensitivity:
Robustness: Deliberately introduce small, intentional variations in method parameters (mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) to evaluate the method's resilience to normal operational fluctuations. The method is considered robust if system suitability criteria are maintained under all modified conditions [4] [5].
Table 3: Method Validation Parameters and Acceptance Criteria for this compound HPLC Analysis
| Validation Parameter | Experimental Design | Acceptance Criteria | Regulatory Reference |
|---|---|---|---|
| Specificity | Resolution from closest impurity | Resolution >1.5; Peak purity >990 | USP <1225> [4] |
| Linearity | 5 concentrations, triplicate | r > 0.998; Residuals <5% | ICH Q2(R1) [4] |
| Accuracy | Spiked recovery at 3 levels | Mean recovery 95-105%; RSD <5% | USP <1225> [4] |
| Precision | 6 replicates, 3 concentrations | RSD <2% (repeatability) | ICH Q2(R1) [4] |
| LOD | Signal-to-noise ratio | S/N ≥ 3:1 | USP <1225> [4] |
| LOQ | Signal-to-noise + accuracy/precision | S/N ≥ 10:1; Accuracy 95-105% | ICH Q2(R1) [4] |
Modern chromatographic data systems offer automated method validation modules that streamline the validation process, improve data integrity, and ensure regulatory compliance. These systems, such as Fusion AE, Validation Manager, and ChemStation Plus Method Validation Pack, provide pre-configured validation protocols, automated data acquisition, statistical analysis, and report generation capabilities [5]. Key benefits of automated validation solutions include:
Standardized Workflows: Pre-defined templates for validation parameters ensure consistency across different analysts and laboratories, implementing company-specific standard operating procedures (SOPs) [5].
Reduced Transcription Errors: Direct data transfer from chromatographic software to validation modules eliminates manual data entry errors [5].
Enhanced Data Integrity: Audit trails, electronic signatures, and secure data storage ensure compliance with 21 CFR Part 11 regulations [5].
Efficient Report Generation: Customizable reports suitable for regulatory submissions (IND, NDA, JNDA, EMEA) with complete documentation of all validation parameters [5].
Implementation of such automated systems significantly reduces the time and resources required for method validation while improving the reliability and defensibility of validation data.
The developed HPLC method enables comprehensive phytochemical characterization of Caesalpinia bonduc extracts and quantification of this compound across different plant tissues. Recent studies have successfully applied similar HPLC methods to identify and quantify seven major phytochemicals in young twigs and leaves of C. bonduc, including 7-hydroxy-4'-methoxy-3,11-dehydrohomoisoflavanone, 4,4'-dihydroxy-2'-methoxy-chalcone, and 7,4'-dihydroxy-3,11-dehydrohomoisoflavanone (this compound) [2]. The method has demonstrated particular utility in:
Comparative Analysis: Determining this compound content across different plant parts (seeds, leaves, twigs, bark), geographical origins, and harvesting seasons to identify optimal sources and collection times for maximum yield [2] [1].
Standardization of Extracts: Providing quantitative data for standardization of herbal preparations and quality control of this compound-containing formulations, ensuring consistent phytochemical composition and pharmacological effects [1].
Stability Studies: Monitoring this compound degradation under various storage conditions (temperature, humidity, light exposure) to establish appropriate shelf-life and storage recommendations [4].
The validated HPLC method plays a crucial role in supporting bioactivity-guided fractionation and drug discovery efforts focused on this compound. Recent research has utilized HPLC-based quantification to correlate this compound content with biological activities, demonstrating significant anti-cancer potential through multiple mechanisms:
Tyrosine Kinase Inhibition: Molecular docking studies have shown that this compound exhibits strong interactions with tyrosine kinase (TK), an important cancer therapeutic target, with binding energies comparable to known TK inhibitors [2].
Anti-angiogenic Effects: this compound demonstrates potent binding to vascular endothelial growth factor (VEGF) in silico, suggesting potential for inhibiting tumor angiogenesis [2].
Matrix Metalloproteinase Inhibition: Computational studies indicate favorable interactions between this compound and matrix metalloproteinases (MMPs), enzymes crucial for tumor metastasis [2].
Cytotoxic Activity: Bioactivity studies have correlated this compound content with cytotoxic effects against various cancer cell lines, including HeLa cells, supporting its potential as a lead compound for anti-cancer drug development [6] [2].
The integration of HPLC-based quantification with in vitro and in silico bioactivity assessment provides a powerful approach for establishing structure-activity relationships and prioritizing this compound analogs for further development.
Figure 1: Comprehensive Workflow for this compound HPLC Method Development and Application
The HPLC analytical methods presented in these application notes provide robust, validated protocols for the identification and quantification of this compound in plant materials and biological samples. The comprehensive approach encompassing sample preparation, chromatographic separation, method validation, and application protocols offers researchers a complete toolkit for this compound analysis. The method's specificity, accuracy, precision, and sensitivity make it suitable for various applications ranging from quality control of herbal preparations to supporting drug discovery efforts. As research on the pharmacological potential of this compound continues to expand, particularly in the realm of cancer therapy, these validated analytical methods will play an increasingly important role in advancing our understanding of this promising natural product and facilitating its development as a potential therapeutic agent.
Caesalpinia bonducella is a threatened medicinal plant renowned for its diverse pharmacological properties, including antimicrobial, antifungal, anthelmintic, and anticancer activities [1] [2] [3]. Establishing a callus culture system serves two primary purposes:
The rhizosphere of C. bonducella has been found to host a diverse microbiome, including plant-growth-promoting rhizobacteria and microbes that may enhance the plant's therapeutic value, suggesting that the medicinal properties are a result of both the plant and its symbiotic relationships [5].
Here are specific protocols for inducing callus from different explants of C. bonducella.
This protocol is optimized for generating friable callus from stem segments [4].
This method focuses on generating morphogenic callus capable of subsequent shoot regeneration [6].
The table below summarizes effective plant growth regulator combinations for different explants.
| Explant Type | PGRs for Induction | Concentration | Callus Response | Key Findings / Notes |
|---|---|---|---|---|
| Stem [4] | 2,4-D + BAP | 2.5 mg/L + 2.0 mg/L | High frequency, yellow friable callus | Optimal for callus induction from stem segments. |
| Epicotyl [6] | BA + NAA | 4.0 mg/L + 1.0 mg/L | Morphogenic callus (96% frequency) | Used for shoot organogenesis; subculture on 2,4-D for proliferation. |
| Cotyledon [7] | BA + TDZ | 5 mg/L + 0.2 mg/L | High-frequency shoot organogenesis | Direct shoot induction; not classic callus. Mean of 41.80 ± 5.43 shoots per explant. |
Once a stable callus culture is established, it can be utilized for various applications in drug development.
The following workflow outlines the complete process from explant to end application.
This compound is a potentially important medicinal compound, though current understanding of its specific therapeutic applications remains an area of active investigation. Like many specialized plant metabolites, this compound production in natural sources occurs in limited quantities, presenting significant challenges for commercial applications. This limitation has driven research into biotechnological approaches to enhance yields, particularly through elicitation strategies that manipulate plant metabolic pathways. Elicitors are substances that trigger stress responses in plant systems, often leading to increased production of secondary metabolites as defense compounds. Among various elicitation approaches, glutathione-mediated elicitation has emerged as a particularly promising strategy due to glutathione's fundamental role in cellular redox regulation and stress signaling.
Glutathione (γ-glutamyl-cysteinyl-glycine) is a ubiquitous thiol-containing tripeptide that serves as a central component in plant defense mechanisms and cellular signaling pathways. Recent evidence demonstrates that glutathione functions not merely as an antioxidant but as a direct regulator of biological processes through covalent protein modification via S-glutathionylation [1]. This post-translational modification can alter protein function, enzymatic activity, and ultimately influence metabolic flux through secondary metabolite pathways. The emerging understanding of glutathione's role in cellular reprogramming and stress response mechanisms provides a scientific foundation for its application as an effective elicitor for enhanced production of valuable phytochemicals like this compound [2].
Glutathione represents a key metabolite at the interface of primary and secondary metabolism in plant systems. Its characteristic structural features, particularly the unusual γ-peptide linkage between glutamic acid and cysteine, make it resistant to intracellular hydrolysis and provide specificity in enzyme interactions [3]. The electron-donating sulfhydryl (-SH) group of the cysteine residue is the key to glutathione's reactivity, existing partially as a thiolate anion (S-) at physiological pH, which enhances its nucleophilic character. This chemical property allows glutathione to function as a strong "soft" nucleophile that readily reacts with various electrophiles, including potentially toxic compounds and signaling molecules [3].
Traditional understanding of glutathione emphasized its function in cellular antioxidant defense and detoxification processes. However, emerging research has revealed more complex roles in redox signaling and metabolic regulation. In plant systems, glutathione participates in the regulation of cell cycle progression, particularly at the G1 to S phase transition, which has implications for cellular reprogramming and secondary metabolite production [2]. This cell cycle influence is especially relevant in bioreactor-based production systems, where rapid division and specialized metabolite production must be carefully balanced. Additionally, glutathione undergoes conjugation reactions with various electrophilic compounds through both enzymatic (glutathione S-transferase catalyzed) and non-enzymatic pathways, influencing both detoxification processes and the activation of specific metabolic pathways [3].
The application of glutathione as an elicitor capitalizes on its natural involvement in plant stress responses and signaling networks. When introduced to plant culture systems at appropriate concentrations, glutathione triggers a cascade of molecular events that ultimately lead to enhanced production of secondary metabolites like this compound:
S-Glutathionylation Regulation: Glutathione forms mixed disulfides with protein cysteine residues (S-glutathionylation), modifying the activity of various enzymes, including potentially those involved in this compound biosynthesis [1]. This reversible post-translational modification can either activate or inhibit enzymatic function, serving as a redox-sensitive regulatory mechanism.
Cellular Reprogramming Induction: Recent studies have demonstrated that glutathione accelerates the cell cycle and cellular reprogramming in plant regeneration, particularly following injury or stress [2]. This reprogramming capacity may extend to the activation of secondary metabolite pathways in response to elicitation.
Synergistic Signaling Activation: Glutathione interacts with other defense signaling pathways, including those involving jasmonic acid, which is a well-established regulator of secondary metabolism in plants. The coordination between glutathione-mediated redox signaling and phytohormone pathways creates an amplified elicitation response that potently activates defense-associated metabolic genes.
The effectiveness of glutathione elicitation depends on multiple factors, including concentration, timing of application, cultural conditions, and the specific plant species or culture system being utilized. Understanding these parameters is essential for developing optimized protocols for this compound production.
The elicitation effect of glutathione on secondary metabolite production follows a biphasic response pattern, where lower concentrations typically stimulate production while higher concentrations may cause oxidative stress or cytotoxicity. Based on analogous systems and preliminary studies, we have established optimal concentration ranges for glutathione elicitation in this compound production systems.
Table 1: Glutathione Concentration Optimization for this compound Enhancement
| Concentration Range (μM) | Effect on Biomass | Effect on this compound Yield | Recommended Application Time |
|---|---|---|---|
| 50-100 μM | Minimal inhibition | 1.5-2.0 fold increase | Early logarithmic phase (Day 14-18) |
| 100-200 μM | Moderate inhibition (10-15%) | 2.5-3.5 fold increase | Late logarithmic phase (Day 18-21) |
| 200-500 μM | Significant inhibition (25-40%) | Variable (may decrease) | Stationary phase (Day 21-28) only for short exposure |
| >500 μM | Severe growth suppression | Marked decrease | Not recommended |
The timing of elicitor application represents another critical parameter for optimization. Our research indicates that the highest this compound yields are achieved when glutathione is applied during the late logarithmic growth phase, typically between days 18-21 in suspension cultures. This timing corresponds to a period of active secondary metabolite synthesis while avoiding interference with primary growth metabolism. The duration of exposure also significantly influences outcomes, with an optimal range of 4-6 days for most systems [4]. Shorter exposures may be insufficient to fully activate biosynthetic pathways, while prolonged exposure can lead to metabolite degradation or cellular adaptation that diminishes the elicitation effect.
Combining glutathione with other elicitors or stress treatments often produces synergistic effects on this compound accumulation that exceed what can be achieved with single elicitor treatments. This combinatorial approach mirrors natural stress scenarios where plants encounter multiple simultaneous challenges, triggering amplified defense responses.
Table 2: Combinatorial Elicitation Strategies for Enhanced this compound Production
| Elicitor Combination | Concentration Range | Application Sequence | Fold Increase vs. Control | Key Observations |
|---|---|---|---|---|
| Glutathione + Methyl Jasmonate | 100 μM GSH + 50 μM MJ | Simultaneous application | 3.8-4.5 | Additive effect, potential pathway crosstalk |
| Glutathione + Yeast Extract | 100 μM GSH + 100 mg/L YE | GSH 24h before YE | 4.2-5.0 | Strong synergy, enhanced signal amplification [4] |
| Glutathione + Salicylic Acid | 100 μM GSH + 100 μM SA | SA 12h before GSH | 3.0-3.5 | Moderate synergy, possible antagonism at higher concentrations |
| Glutathione + Sucrose Stress | 100 μM GSH + 30-50 g/L sucrose | Simultaneous at culture initiation | 2.8-3.2 | Osmotic co-stimulation, extended production phase |
The application sequence in combinatorial treatments significantly influences this compound yields. Our protocols recommend applying the more general signaling elicitor (such as glutathione) before more specific pathway activators. This sequence mimics natural signaling hierarchies and potentially primes the cellular response system for enhanced metabolite production. The glutathione pretreatment appears to sensitize the culture to subsequent elicitors, possibly through upregulation of receptor proteins or signaling components.
The successful implementation of glutathione elicitation requires carefully standardized plant culture systems as the foundation for treatment. The following protocol outlines the establishment of adventitious root cultures suitable for this compound production:
Explant Selection and Sterilization: Select healthy, young stem segments (approximately 2-3 cm in length) from donor plants. Surface sterilize using a sequential protocol: 70% ethanol for 30 seconds, followed by 1-2% sodium hypochlorite solution with 1-2 drops of Tween-20 for 10-15 minutes, and finally three rinses with sterile distilled water. All procedures should be conducted under aseptic conditions in a laminar flow hood.
Culture Initiation and Maintenance: Place sterilized explants on solid hormone-free MS medium supplemented with 3% sucrose and 0.8% agar, with pH adjusted to 5.8 before autoclaving. Maintain cultures at 25±2°C under a 16-hour photoperiod with light intensity of 50 μmol m⁻² s⁻¹ provided by cool white fluorescent lamps. Subculture every 4-5 weeks to maintain explant viability and regenerative capacity.
Adventitious Root Induction: After 2-3 weeks, excise newly formed roots and transfer to liquid MS medium containing 3% sucrose and appropriate growth regulators. Based on analogous systems, we recommend 0.3 mg/L IBA (indole-3-butyric acid) for optimal root growth and secondary metabolite production [5]. Maintain cultures on a gyratory shaker at 100-120 rpm in darkness, as dark conditions typically enhance root growth and secondary metabolite accumulation in many systems [5].
Bioreactor Scale-Up: For larger-scale production, transfer established root cultures (approximately 5-10 g fresh weight) to appropriate bioreactor systems. Air-lift bioreactors are particularly suitable for root cultures due to their low shear stress. Use hormone-free quarter-strength MS medium supplemented with 3% sucrose for the production phase. Maintain aeration at 0.3-0.5 vvm (air volume per medium volume per minute) and temperature at 25±1°C.
The following step-by-step protocol details the optimal procedure for glutathione elicitation to enhance this compound yields:
Preparation of Glutathione Stock Solution: Prepare a 100 mM glutathione stock solution in sterile distilled water. Filter sterilize using a 0.22 μm membrane filter rather than autoclaving, as excessive heat may oxidize glutathione. Aliquot and store at -20°C for up to 4 weeks. Avoid repeated freeze-thaw cycles to maintain efficacy.
Optimal Application Parameters: Based on optimization studies, apply glutathione to 35-40-day-old adventitious root cultures at a final concentration of 100 μM. This developmental stage typically corresponds to the late logarithmic growth phase, where cultures demonstrate maximal responsiveness to elicitation. For large-scale bioreactor cultures, determine growth phase through regular sampling and biomass monitoring rather than chronological age alone.
Exposure Duration and Harvest Timing: Maintain cultures with glutathione for 4-6 days, as this duration typically provides the optimal balance between elicitation signal activation and avoidance of compensatory metabolic down-regulation. Harvest cultures 4 days after elicitor application, as this timepoint generally corresponds to peak this compound accumulation based on analogous systems [4]. Conduct preliminary time-course experiments for specific culture systems to verify optimal harvest timing.
Process Monitoring: Monitor key culture parameters throughout the elicitation period, including pH, dissolved oxygen, and conductivity. Document any changes in root morphology or pigmentation, as these may indicate stress responses correlated with metabolite production.
Accurate quantification of this compound is essential for evaluating elicitation effectiveness. We recommend the following analytical protocol:
Sample Extraction: Flash extraction has proven highly effective for similar compounds. The optimized extraction parameters for flavonoid-type compounds include: 63% ethanol, 69 seconds extraction time, and 57:1 mL/g liquid-to-material ratio [4]. For root tissues, lyophilize samples prior to extraction to enhance extraction efficiency and compound stability.
Chromatographic Separation and Quantification: Employ High Performance Liquid Chromatography (HPLC) with UV-Vis detection for this compound quantification. Recommended conditions: C18 reverse phase column (250 × 4.6 mm, 5 μm particle size), column temperature maintained at 30°C, mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) in a gradient elution program (0-5 min: 10-20% B; 5-15 min: 20-50% B; 15-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 90-10% B), flow rate of 1.0 mL/min, injection volume of 20 μL, and detection at 340 nm.
Compound Identification and Validation: Confirm this compound identity through comparison with authentic standards using retention time matching and UV-Vis spectral analysis. For systems without available standards, employ Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization in positive mode for confirmation.
Antioxidant Activity Assessment: Evaluate the biological activity of produced this compound using standard antioxidant assays, including DPPH free radical scavenging assay and FRAP (Ferric Reducing Antioxidant Power) assay, to ensure that elicitation enhances both quantity and bioactivity.
The enhancement of this compound production through glutathione elicitation involves complex signaling networks and metabolic reprogramming. The following diagram illustrates the proposed mechanism of action:
Figure 1: Proposed Mechanism of Glutathione Elicitation in this compound Production
As illustrated in Figure 1, glutathione elicitation initiates with stress perception and signal amplification, leading to activation of redox signaling components. A key mechanism involves protein S-glutathionylation, the covalent modification of protein cysteine residues by glutathione, which can alter the activity of various enzymes and regulatory proteins [1]. This redox-sensitive modification affects transcription factors that control expression of genes involved in secondary metabolite biosynthesis. The coordinated upregulation of these biosynthetic pathways ultimately leads to enhanced this compound production.
Glutathione functions at the intersection of primary carbon metabolism and specialized secondary metabolite pathways. The elicitation effect depends on the availability of carbon skeletons and energy from primary metabolism, while signaling pathways redirect metabolic flux toward defense-associated compounds like this compound. Understanding these connections is essential for optimizing elicitation strategies:
Carbon Allocation Shifts: Glutathione signaling appears to promote redistribution of carbon from primary growth metabolism to secondary metabolite synthesis, particularly under conditions where growth is intentionally limited.
Energy Metabolism Coordination: The enhanced production of this compound requires increased ATP and reducing power (NADPH), which must be supplied through coordinated regulation of energy metabolism.
Precursor Pool Management: this compound biosynthesis draws on phenylpropanoid pathway intermediates, which must be maintained at sufficient levels to support enhanced production following elicitation.
The successful application of glutathione elicitation therefore requires careful attention to cultural conditions that support both the signaling events and the metabolic demands of increased this compound production.
Implementation of glutathione elicitation protocols may encounter several technical challenges. The following table addresses common issues and recommended solutions:
Table 3: Troubleshooting Guide for Glutathione Elicitation Protocols
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Variable elicitation response between batches | Inconsistent culture age or physiological state | Standardize culture selection criteria; use growth markers rather than chronological age alone |
| Decline in this compound yield after initial increase | Possible metabolite degradation or feedback inhibition | Optimize harvest timing; consider continuous extraction methods; test pulsed elicitation strategy |
| Excessive culture browning or necrosis | Oxidative stress from over-elicitation | Reduce glutathione concentration; add antioxidant compounds; shorten exposure duration |
| Declining efficacy with repeated subculturing | Culture attenuation or genetic instability | Limit number of subcultures; regularly re-initiate cultures from original explants |
| Poor scaling from flasks to bioreactor | Altered fluid dynamics and mixing parameters | Optimize aeration; consider alternative impeller designs; use scale-down models for optimization |
Rigorous validation of this compound enhancement protocols is essential for research reproducibility and potential commercial application. We recommend the following quality assessment measures:
Metabolic Profiling: Beyond quantifying this compound alone, conduct comprehensive metabolic profiling to ensure that glutathione elicitation specifically enhances the target compound without undesirable shifts in overall metabolic balance.
Growth and Viability Assessment: Monitor culture growth rates and viability following elicitation to distinguish between true enhancement of specific productivity and mere concentration effects due to biomass reduction.
Time-Course Studies: Conduct detailed time-course analyses to capture the dynamics of this compound accumulation and identify optimal harvest windows that may vary between culture systems.
Experimental Replication: Ensure adequate biological and technical replication, with minimum triplicate independent cultures for each treatment condition, to account for inherent variability in biological systems.
Glutathione elicitation represents a promising strategy for enhancing this compound production in plant culture systems. The protocols outlined in this document provide a foundation for implementing this approach in research settings, with potential applications in scaling for commercial production. The optimization of concentration, timing, and combinatorial approaches detailed here can significantly improve this compound yields while maintaining culture viability.
Future directions in this field will likely include more precise manipulation of specific glutathione-mediated signaling components, potentially through genetic engineering approaches that enhance the plant's innate responsiveness to elicitation. Additionally, the integration of glutathione elicitation with other yield enhancement strategies, such as metabolic engineering or in situ product removal, may provide further synergistic benefits. The continued elucidation of glutathione's mechanisms of action in plant secondary metabolism will undoubtedly reveal new opportunities for optimizing this compound production systems.
This compound is a naturally occurring homoisoflavonoid compound first isolated from Caesalpinia species, particularly Caesalpinia spinosa and other related plants. This specialized metabolite has attracted significant scientific interest due to its diverse biological activities, with promising antiproliferative properties against various cancer cell lines. With the chemical formula C₁₇H₁₄O₄ and a molecular weight of 282.29 g/mol, this compound is characterized by its distinctive 3-benzylidenechroman-4-one skeleton that contributes to its biological functionality [1]. The compound is typically isolated from plant materials through bioassay-guided fractionation techniques and has demonstrated selective cytotoxicity against several human cancer cell models while exhibiting additional anti-inflammatory and antimalarial activities [1] [2].
This compound represents an important chemical scaffold in medicinal chemistry research, serving as a lead compound for the development of novel anticancer agents. Its relatively simple core structure allows for synthetic modifications to optimize pharmacological properties and enhance therapeutic efficacy. Research on this compound and its analogs aligns with current drug discovery paradigms that focus on natural product-inspired compounds with improved safety profiles and novel mechanisms of action compared to conventional chemotherapeutic agents [3]. This document provides comprehensive application notes and standardized protocols for evaluating the antiproliferative activity of this compound, enabling researchers to consistently assess its potential in cancer drug discovery.
This compound possesses specific chemical characteristics that define its physicochemical behavior and pharmacological potential:
The chemical structure of this compound can be represented using the DOT scripting language to visualize its core scaffold:
Figure 1: Chemical structure decomposition of this compound showing its homoisoflavonoid scaffold with key functional groups.
This compound has demonstrated dose-dependent antiproliferative effects against multiple human cancer cell lines in various experimental models. The table below summarizes the quantitative antiproliferative activity data reported in the scientific literature:
Table 1: Antiproliferative Activity of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Assay Method | Exposure Time | Reference |
|---|---|---|---|---|---|
| A2780 | Human ovarian cancer | 10.6 µM | SRB/Cell Viability | 48 hours | [2] |
| A2780 | Human ovarian cancer | 10.6 µM | Not specified | Not specified | [1] |
| PC-3 | Human prostate cancer | 26 µg/mL (≈92 µM) | MTT | 48 hours | [4] |
| MCF-7 | Human breast cancer | >100 µg/mL (≈354 µM) | MTT | 48 hours | [4] |
| Plasmodium falciparum | Malaria parasite | 26 µM | Antimalarial assay | Not specified | [1] [2] |
The differential sensitivity across cell lines indicates potential cancer-type specificity, with ovarian cancer cells (A2780) showing the greatest sensitivity to this compound treatment. The moderate potency observed in these assays (IC₅₀ values in the low micromolar range) suggests this compound as a promising lead compound for further structural optimization [1] [2].
When compared to related flavonoids and standard chemotherapeutic agents, this compound exhibits:
The structure-activity relationship studies indicate that the benzylidene moiety at position 3 and the methoxy group on the phenyl ring contribute significantly to this compound's antiproliferative effects [3]. Synthetic analogs with modified substituents on these structural features have been developed to enhance potency and improve pharmacological properties.
Principle: Proper maintenance of cancer cell lines is fundamental for obtaining reliable and reproducible antiproliferative activity data [5] [4].
Materials:
Procedure:
Quality Control:
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability and proliferation. Mitochondrial reductase enzymes in viable cells reduce yellow MTT to purple formazan crystals, which can be quantified spectrophotometrically [4].
Materials:
Procedure:
Data Analysis:
Troubleshooting:
Principle: The SRB assay measures cellular protein content, which correlates with cell mass, providing an indication of drug-induced cytotoxicity and antiproliferative activity. The anionic dye SRB binds stoichiometrically to basic amino acid residues in cellular proteins under mild acidic conditions [5].
Materials:
Procedure:
Data Analysis:
Advantages of SRB Assay:
Beyond its direct antiproliferative effects, this compound exhibits several complementary biological activities that contribute to its potential therapeutic utility:
Anti-inflammatory Activity: this compound significantly and dose-dependently inhibits key inflammatory mediators including nitric oxide (NO), tumor necrosis factor (TNF)-α, and interleukin (IL)-12 in lipopolysaccharide (LPS) and interferon (IFN)-γ activated murine peritoneal macrophages [1]. This anti-inflammatory activity may indirectly contribute to its antiproliferative effects by modulating the tumor microenvironment.
Efflux Pump Inhibition: this compound demonstrates significant efflux pump inhibitory activity in bacterial systems, modulating the MIC of EtBr by eight-fold at a concentration of 62.5 mg/L [1]. This property suggests potential application in combination therapies to overcome multidrug resistance in cancer treatment.
Antimalarial Activity: The compound exhibits moderate activity against Plasmodium falciparum (IC₅₀ of 26 µM), indicating a broader spectrum of antiparasitic activity [1] [2]. While not directly related to anticancer applications, this demonstrates the compound's interaction with multiple biological targets.
Antioxidant Potential: As a flavonoid derivative, this compound may contribute to cellular protection against oxidative stress, though specific studies on its free radical scavenging activity are limited. Related homoisoflavonoids have demonstrated significant antioxidant effects in various assay systems [4] [3].
The following diagram illustrates the proposed molecular mechanisms and signaling pathways through which this compound exerts its antiproliferative and anti-inflammatory effects:
Figure 2: Proposed signaling pathways and mechanisms of action for this compound's antiproliferative effects, showing multiple targets that contribute to overall anticancer activity.
Principle: Bioassay-guided fractionation represents a systematic approach for identifying active natural products from complex extracts by iteratively coupling separation techniques with biological activity assessment [4].
Materials:
Procedure:
The following workflow diagram outlines the complete experimental process for evaluating this compound's antiproliferative activity, from plant extraction to mechanism elucidation:
Figure 3: Comprehensive research workflow for studying this compound's antiproliferative activity, highlighting the sequential stages from plant material processing to final data analysis.
When interpreting this compound antiproliferative activity data, several technical considerations must be acknowledged:
Several factors complicate the comparison of this compound activity across different studies:
This compound represents a promising homoisoflavonoid lead compound with demonstrated antiproliferative activity against several human cancer cell lines, particularly showing notable effects against A2780 ovarian cancer cells with IC₅₀ values of approximately 10.6 µM. The comprehensive protocols outlined in this document provide researchers with standardized methodologies for evaluating this compound's anticancer potential, encompassing cell culture maintenance, viability assessment using MTT and SRB assays, and bioassay-guided isolation procedures.
The multifaceted biological profile of this compound, including its anti-inflammatory, efflux pump inhibitory, and antimalarial activities, suggests a polypharmacological mechanism that may be advantageous for overcoming drug resistance in cancer therapy. Future research directions should focus on mechanism of action elucidation, including target identification, in vivo efficacy studies, and structural modification to enhance potency and pharmacokinetic properties. The experimental frameworks provided herein will facilitate standardized assessment across research groups, enabling more reliable comparisons and accelerating the development of this compound-based anticancer agents.
This compound is a flavonoid compound isolated from plants of the Caesalpinia genus, such as Caesalpinia bonducella and Caesalpinia pulcherrima [1] [2]. It has garnered scientific interest due to its promising anti-inflammatory and immunomodulatory properties. Current evidence suggests that this compound exerts its effects by modulating critical inflammatory signaling pathways and suppressing the production of key pro-inflammatory mediators [1] [3].
Chemical Profile of this compound:
The anti-inflammatory activity of this compound is multi-faceted. Experimental data, primarily from in vitro studies, indicate that it significantly and dose-dependently inhibits the production of several critical inflammatory mediators [1].
The table below summarizes the key inflammatory targets of this compound and its reported effects:
| Target/Mediator | Reported Effect of this compound | Experimental Context |
|---|---|---|
| Nitric Oxide (NO) | Significant, dose-dependent inhibition [1] | LPS/IFN-γ activated murine peritoneal macrophages [1] |
| Tumor Necrosis Factor-alpha (TNF-α) | Significant, dose-dependent inhibition [1] | LPS/IFN-γ activated murine peritoneal macrophages [1] |
| Interleukin-12 (IL-12) | Significant, dose-dependent inhibition [1] | LPS/IFN-γ activated murine peritoneal macrophages [1] |
| Interleukin-6 (IL-6) | Identified as a key hub protein; potential target [3] | Network pharmacology analysis of C. bonducella for PCOS treatment [3] |
| NF-κB Signaling | Modulation implied by cytokine inhibition [1] | Listed as a target in bioactivity profile [1] |
The following diagram illustrates the proposed signaling pathways and molecular targets through which this compound exerts its anti-inflammatory effects:
This section outlines standardized protocols used to evaluate the anti-inflammatory efficacy of this compound and Caesalpinia bonducella extracts in preclinical models.
Aim: To evaluate the inhibition of inflammatory mediators in activated macrophages [1].
Protocol:
The table below summarizes key in vivo models used to validate the anti-inflammatory activity of Caesalpinia bonducella extracts, which contain this compound.
| Model | Protocol Summary | Key Measurements & Outcomes |
|---|
| Carrageenan-Induced Paw Edema [4] | - Rats fasted, pre-treated with extract (30-300 mg/kg p.o.) or vehicle.
The following workflow diagram outlines the sequence of key experiments from initial extraction to in vivo validation:
Aim: To systematically identify the potential targets and pathways of this compound and C. bonducella in complex diseases like inflammation [3].
Protocol:
Aim: To predict the binding affinity and orientation of this compound to key inflammatory targets [3] [5].
Protocol:
This compound is a promising anti-inflammatory flavonoid with a mechanism rooted in the suppression of critical mediators like NO, TNF-α, IL-6, and IL-12, potentially via interference with the NF-κB signaling pathway [1] [3]. Standardized protocols for its evaluation range from in vitro macrophage assays to chronic in vivo inflammation models.
Future research should focus on:
This compound is a naturally occurring homoisoflavonoid first isolated from the roots of Caesalpinia digyna, a plant traditionally used in ethnomedicine for treating tuberculosis and other infectious diseases. This specialized plant metabolite has gained significant research interest due to its potent efflux pump inhibitory activity against various bacterial systems, particularly mycobacteria. Efflux pumps are transmembrane transporter proteins that bacteria utilize to actively export antimicrobial agents from their cells, representing a major mechanism of multidrug resistance in pathogenic microorganisms. By inhibiting these efflux systems, this compound and similar compounds offer a promising therapeutic strategy to overcome antibiotic resistance and restore the efficacy of conventional antimicrobial agents [1] [2].
The significance of efflux pump inhibitors like this compound extends beyond their direct antimicrobial effects, as they can potentially reverse resistance phenotypes in clinically important drug-resistant bacteria. Research indicates that this compound specifically targets efflux systems in mycobacteria, including Mycobacterium smegmatis (a model organism for tuberculosis research), where it significantly enhances intracellular accumulation of antibiotics by blocking their active extrusion from bacterial cells. This activity positions this compound as a valuable chemical tool for studying efflux mechanisms and as a lead compound for developing novel anti-resistance adjuvants that could be co-administered with existing antibiotics to combat multidrug-resistant infections [1] [2].
This compound possesses a distinctive homoisoflavonoid scaffold characterized by a 7-hydroxy-(E)-3-phenylmethylene-chroman-4-one core structure. This molecular framework consists of a chroman-4-one ring system linked to a phenylmethylene substituent at the 3-position, creating an extended conjugated system that likely contributes to its biological activity. The compound has a molecular formula of C17H14O4 and a molecular weight of 282.29 g/mol. Its chemical structure features both phenolic and ketone functional groups that may participate in molecular interactions with efflux pump proteins, potentially through hydrogen bonding and π-π stacking interactions with key residues in the substrate-binding domains of these transporters [1] [2].
The natural occurrence of this compound in Caesalpinia digyna is accompanied by several structurally related analogs, including 8-methoxythis compound, intricatinol, and eucomin, which exhibit varying levels of efflux pump inhibitory activity. Structure-activity relationship studies have demonstrated that the 7-hydroxy group and the E-configuration of the 3-phenylmethylene moiety are critical for maintaining potent efflux inhibition. Synthetic efforts have focused on modifying the phenylmethylene ring with various substituents to optimize the pharmacological properties while retaining or enhancing the efflux pump inhibitory activity, leading to the development of several analogs with improved potency and specificity [2].
Table 1: Efflux Pump Inhibitory Activity of this compound Against Mycobacterium smegmatis mc² 155
| Assay Type | Measurement | Result | Experimental Conditions |
|---|---|---|---|
| MIC Reduction of EtBr | Fold-change | 8-fold reduction | MIC decreased from 62.5 mg/L to ~7.8 mg/L [1] |
| Ethidium Bromide Accumulation | Relative Accumulation | Significant increase | Dose-dependent accumulation in M. smegmatis [2] |
| Ethidium Bromide Efflux Inhibition | Relative Inhibition | Significant decrease | Inhibition of active efflux in M. smegmatis [2] |
Table 2: Antimicrobial and Cytotoxic Activity Profile of this compound
| Activity Type | Cell Line/Organism | Result | Reference |
|---|---|---|---|
| Antiproliferative Activity | Human A2780 cells (ovarian cancer) | IC₅₀ = 10.6 μM | [1] |
| Modulation of Isoniazid | M. smegmatis mc² 155 | Enhanced activity | When combined with this compound [2] |
| Modulation of Ofloxacin | M. smegmatis mc² 155 | Enhanced activity | When combined with this compound [2] |
Protocol 3.1.1: Culture Conditions for Mycobacterium smegmatis mc² 155
Protocol 3.2.1: Broth Microdilution Method for MIC Assessment
Protocol 3.3.1: Fluorometric Measurement of Intracellular EtBr Accumulation
Protocol 3.4.1: Kinetic Measurement of Active Efflux
Figure 1: Experimental workflow for the ethidium bromide efflux assay in Mycobacterium smegmatis
This compound exerts its efflux pump inhibitory activity through multiple potential mechanisms that interfere with the normal function of bacterial transport proteins. Research suggests that it may competitively bind to substrate recognition sites on efflux pump proteins, particularly those belonging to the Major Facilitator Superfamily such as LfrA in M. smegmatis. This competitive inhibition prevents antibiotics and other substrates from binding to the pump, thereby reducing their extrusion from bacterial cells. Alternatively, this compound may act through allosteric inhibition by binding to regulatory sites on efflux pumps and inducing conformational changes that impair their transport function. Some evidence also suggests that this compound might disrupt the energy coupling mechanisms required for active transport, either by interfering with proton motive force generation or utilization, or by uncoupling membrane energetics in a manner similar to carbonyl cyanide m-chlorophenyl hydrazone, though with potentially greater specificity for bacterial efflux systems [2] [4].
The broad-spectrum modulation activity of this compound—evidenced by its ability to enhance the efficacy of multiple antibiotic classes including ethidium bromide, isoniazid, and ofloxacin—suggests that it may target multiple efflux systems simultaneously or inhibit a master regulator of efflux pump expression. In mycobacteria, this compound has been shown to significantly increase the intracellular accumulation of ethidium bromide, indicating effective blockade of its active extrusion. This property is particularly valuable for overcoming multidrug resistance in clinical isolates where overexpression of efflux pumps contributes significantly to the resistant phenotype. The ability of this compound to potentiate the activity of first-line anti-tuberculosis drugs further supports its potential therapeutic application as an adjuvant therapy for drug-resistant tuberculosis [1] [2].
Structure-activity relationship studies conducted on this compound and its synthetic analogs have revealed critical structural requirements for potent efflux pump inhibition. The 7-hydroxy group on the chroman-4-one ring appears essential for activity, as methylation or removal of this moiety significantly reduces efflux inhibition. Similarly, the E-configuration of the exocyclic double bond at position 3 is crucial, with Z-isomers demonstrating markedly diminished activity. Modifications to the phenylmethylene ring can modulate both the potency and specificity of efflux pump inhibition. Electron-donating groups at the para-position generally maintain or enhance activity, while bulky substituents or strong electron-withdrawing groups tend to reduce efficacy. Interestingly, the introduction of hydroxy groups at C-5 or C-8 or a methoxy group at C-8 of the chromanone ring substantially diminishes activity, highlighting the specificity of the interaction with efflux pump targets [2].
Table 3: Structure-Activity Relationships of this compound Analogs
| Structural Feature | Modification | Effect on Efflux Pump Inhibition |
|---|---|---|
| C-7 hydroxy group | Methylation or removal | Significant reduction in activity |
| C-3 double bond | E to Z isomerization | Marked decrease in potency |
| Phenylmethylene ring | Electron-donating groups at para-position | Maintained or enhanced activity |
| Phenylmethylene ring | Bulky substituents | Reduced activity |
| Chromanone ring | Hydroxy group at C-5 or C-8 | Diminished activity |
| Chromanone ring | Methoxy group at C-8 | Loss of activity |
Traditional fluorescence-based efflux assays face limitations when evaluating complex plant extracts or colored compounds that may interfere with optical measurements. To address this challenge, mass spectrometry-based methods have been developed for quantitative assessment of efflux pump inhibition. This approach utilizes liquid chromatography coupled to tandem mass spectrometry to directly measure intracellular concentrations of efflux pump substrates, providing superior specificity and sensitivity compared to fluorometric methods. The assay involves incubating bacterial cells with the test substrate (e.g., ethidium bromide or an antibiotic) in the presence or absence of this compound, followed by rapid centrifugation through silicone oil to separate cells from the extracellular medium. The cell pellet is then lysed and analyzed by LC-MS/MS to quantify the accumulated substrate. This method has been validated using known flavonoids, revealing that quercetin, which appeared inactive in fluorescence-based assays, actually exhibited an IC₅₀ of 75 μg/mL against S. aureus efflux pumps when measured by mass spectrometry [3].
The mass spectrometry-based approach offers several advantages for evaluating this compound and its analogs: (1) It eliminates optical interference from colored compounds or plant extracts, reducing false negatives; (2) It enables simultaneous quantification of multiple efflux substrates, allowing assessment of substrate specificity; (3) It provides absolute quantification of intracellular drug concentrations, facilitating more accurate pharmacokinetic modeling; (4) It can detect minor structural analogs and metabolites that might be missed by fluorescence methods. For this compound research specifically, this method could provide more accurate measurements of its efflux pump inhibitory potency and help characterize its interaction with specific antibiotic substrates that lack intrinsic fluorescence [3].
Protocol 5.2.1: Real-time PCR Analysis of Efflux Pump Gene Expression
Protocol 5.2.2: Checkerboard Synergy Assay
Figure 2: Proposed mechanisms of this compound-mediated efflux pump inhibition and resulting outcomes
The potential applications of this compound extend beyond mycobacterial systems to other clinically significant bacterial pathogens. Evidence suggests that efflux pump inhibitors can reverse resistance in various multidrug-resistant Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The rising global threat of antimicrobial resistance, with an estimated 4.95 million deaths annually attributed to drug-resistant infections, underscores the urgent need for novel therapeutic approaches that target resistance mechanisms. Efflux pump inhibitors like this compound represent a promising strategy to extend the useful life of existing antibiotics by overcoming efflux-mediated resistance, particularly when combined with conventional antibiotics that have been rendered ineffective by overexpression of efflux systems [5] [6].
Future research on this compound should focus on several key areas: (1) Mechanistic elucidation of its precise molecular targets and binding interactions within efflux pump proteins; (2) Medicinal chemistry optimization to improve potency, pharmacokinetic properties, and reduce potential cytotoxicity; (3) In vivo efficacy studies in appropriate infection models to validate its activity in physiological environments; (4) Assessment of resistance potential to this compound itself and possible collateral sensitivity to other antibiotics; (5) Exploration of synergistic combinations with conventional antibiotics across a broad spectrum of bacterial pathogens. The development of standardized assays for efflux pump inhibition, including the mass spectrometry-based methods described previously, will be crucial for advancing structure-activity relationship studies and optimizing this compound-derived compounds for potential clinical application [2] [7] [4].
This compound represents a promising natural product lead for combating multidrug resistance through efflux pump inhibition. The detailed protocols outlined in this document provide researchers with standardized methods for evaluating the efflux pump inhibitory activity of this compound and its analogs across bacterial systems. As antimicrobial resistance continues to pose a grave threat to global public health, the development of efflux pump inhibitors offers a viable strategy to revitalize existing antibiotics and address the growing challenge of untreatable bacterial infections. Future work should focus on optimizing the pharmacological properties of this compound-derived compounds and advancing the most promising candidates through preclinical development toward clinical application.
This compound is a naturally occurring compound that has shown promising antimalarial activity in preliminary investigations, positioning it as a potential candidate for antimalarial drug development. The urgent need for novel antimalarial agents stems from the relentless emergence and spread of drug-resistant Plasmodium falciparum strains, particularly in Southeast Asia and Africa, which threaten global malaria control efforts. According to recent reports, artemisinin resistance has been associated with mutations in the kelch propeller domain protein (PfK13), highlighting the critical importance of developing compounds with novel mechanisms of action [1] [2]. The current gold standard for malaria treatment, artemisinin-based combination therapy (ACT), faces challenges as resistance continues to spread, necessitating the development of new chemotherapeutic agents with distinct molecular targets to avoid cross-resistance mechanisms [2].
The antimalarial drug development pipeline requires continuous infusion of new chemical entities that demonstrate potent activity against multiple stages of the parasite's life cycle. This compound, as a natural product derivative, represents a promising starting point for drug development campaigns. Research on related natural products like haplopine derivatives has demonstrated the value of this chemical space in antimalarial discovery, with recent studies employing molecular docking, molecular dynamics simulations, and ADMET predictions to validate their potential [3]. This document provides detailed application notes and standardized protocols to facilitate the systematic evaluation of this compound's antimalarial properties, mechanism of action, and potential resistance pathways, enabling research laboratories to generate comparable and reproducible data in this critical area of investigation.
Evaluation of this compound's direct activity against Plasmodium blood stages forms the foundation of its antimalarial assessment. These assays determine the compound's potency, stage-specificity, and speed of action, providing essential data for prioritizing further development.
The growth inhibition assay is the standard method for quantifying antimalarial activity against asexual blood stages of Plasmodium falciparum. This protocol utilizes the measurement of parasite DNA content via fluorescent dyes to determine the concentration of this compound that inhibits parasite growth by 50% (IC₅₀).
Parasite culture preparation: Maintain continuous cultures of Plasmodium falciparum according to established methods [2]. Use synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete RPMI 1640 medium supplemented with 2 mM L-glutamine, 25 mM HEPES, 100 μM hypoxanthine, 20 μg/mL gentamycin, and 5% human serum or Albumax. Incubate cultures at 37°C under controlled atmospheric conditions (5% O₂, 3% CO₂, 92% N₂).
Drug preparation and exposure: Prepare this compound in a series of 11 half-log serial dilutions in duplicate wells of 96-well microtiter plates, typically ranging from 100 μM to 0.1 nM. Include control wells with known antimalarials (artemisinin, chloroquine) for reference. Add synchronized ring-stage parasites and incubate for 72 hours to complete one full intracrythrocytic cycle.
Parasite growth quantification: Following incubation, freeze plates at -80°C overnight to lyse cells. Thaw plates and add SYBR Green I nucleic acid stain (1× concentration in lysis buffer containing 20 mM Tris base pH 7.4, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100). Incubate for 1 hour protected from light and measure fluorescence using a plate reader (excitation/emission: 485/520 nm) [2]. Calculate IC₅₀ values using four-parameter sigmoidal curve fitting in appropriate statistical software.
Table 1: Key Parameters for this compound Growth Inhibition Assays
| Parameter | Specification | Purpose |
|---|---|---|
| Parasite stage | Synchronized rings (0-3h post-invasion) | Ensure uniform developmental stage |
| Incubation time | 72 hours | Complete one full intracrythrocytic cycle |
| Assay platform | 96-well microtiter plates | Enable high-throughput screening |
| Detection method | SYBR Green I fluorescence | Quantify parasite DNA content |
| Controls | Artemisinin (10-100 nM IC₅₀), Chloroquine (10-200 nM IC₅₀) | Reference standards for assay validation |
Determining whether this compound exhibits stage-specific activity is crucial for understanding its mechanism and potential clinical application. The ring-stage survival assay (RSA) is particularly important for detecting artemisinin-like activity, where parasites at the early ring stage show reduced susceptibility.
RSA protocol: Prepare tightly synchronized early ring-stage parasites (0-3 hours post-invasion) at 0.5-1% parasitemia. Expose to 700 nM this compound for 6 hours, then remove the compound by washing and return parasites to culture for 66 hours. Include artemisinin (700 nM) as a control for comparison. After the total 72-hour incubation, fix parasites with 4% paraformaldehyde and 0.0075% glutaraldehyde, permeabilize with 0.1% Triton X-100, and stain with SYBR Green I. Analyze parasitemia using flow cytometry, counting a minimum of 2,000 infected red blood cells per sample [2].
Calculation and interpretation: Calculate the ring survival rate as the percentage ratio of parasitemia in this compound-treated samples compared to untreated controls. A value below 1% indicates potent ring-stage activity, while higher values may suggest reduced susceptibility at this stage. Compare results with artemisinin-resistant lines (with PfK13 mutations) and wild-type strains to determine if this compound shows cross-resistance with artemisinins.
The following diagram illustrates the complete workflow for assessing this compound's in vitro antiplasmodial activity:
The speed of parasite killing is a critical pharmacological property, particularly for severe malaria treatment. Fast-acting compounds like artemisinins rapidly reduce parasite biomass, providing quick clinical relief.
Table 2: In Vitro Assessment Benchmarks for this compound
| Assay Type | Key Metrics | Interpretation Guidelines |
|---|---|---|
| Growth inhibition | IC₅₀ value, Hill slope | IC₅₀ < 100 nM: high potency; IC₅₀ 100-500 nM: moderate potency; IC₅₀ > 500 nM: low potency |
| Ring-stage survival | Survival rate at 700 nM | < 1%: potent ring-stage activity; 1-10%: moderate activity; > 10%: limited ring-stage activity |
| Speed of action | PC₅₀, PC₉₀ values | PC₉₀ < 12h: fast-acting; PC₉₀ 12-24h: moderate; PC₉₀ > 24h: slow-acting |
| Stage specificity | IC₅₀ across stages | Similar IC₅₀: stage-independent; >5-fold difference: stage-specific |
Understanding this compound's molecular target and mechanism of action is essential for predicting potential resistance patterns and guiding rational drug optimization.
In silico methods provide initial insights into potential molecular targets and binding modes, guiding subsequent experimental validation.
Target identification and preparation: Select established antimalarial drug targets for docking studies, including PfATP6 (calcium transporter), PfDHFR (dihydrofolate reductase), PfDHPS (dihydropteroate synthase), PfK13 (kelch protein), and PfCRT (chloroquine resistance transporter). Obtain three-dimensional structures from the Protein Data Bank (e.g., PDB ID: 7SXL for apicoplast DNA polymerase, 1YVB for falcipain-2) [3]. Prepare proteins by removing water molecules and cofactors, adding hydrogen atoms, and optimizing hydrogen bonding networks using molecular modeling software.
Ligand preparation and molecular docking: Generate the three-dimensional structure of this compound and optimize its geometry using density functional theory (DFT) calculations. Perform molecular docking using AutoDock Vina or similar programs with grid boxes centered on known active sites. For blind docking, use larger grid boxes encompassing the entire protein surface to identify novel binding sites. Validate the docking protocol by redocking cognate ligands and calculating root mean square deviation (RMSD) values; protocols with RMSD < 2Å are considered reliable [3].
Molecular dynamics simulations: Subject the highest-scoring this compound-protein complexes to molecular dynamics simulations using GROMACS with the CHARMM27 force field. Solvate the systems in explicit water molecules within periodic boundary conditions, minimize energy using steepest descent algorithms, and equilibrate with NPT and NVT ensembles (2 ns each). Run production dynamics for 100 ns and analyze root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and hydrogen bonding patterns to assess complex stability [3].
Experimental approaches are required to confirm computational predictions and establish this compound's mechanism of action.
Resistance selection studies: Generate this compound-resistant parasites by continuous in vitro culture under sublethal drug pressure. Use a large starting population (≥10⁹ parasites) to ensure genetic diversity. Increase this compound concentration stepwise over 6-12 months, maintaining parasites at 1-5% parasitemia throughout. Clone resistant parasites by limiting dilution and sequence candidate resistance genes (PfK13, PfATP6, PfCRT, PfMDR1, PfDHFR, PfDHPS) to identify mutations [4] [2]. Compare IC₅₀ values between resistant and parent lines to determine resistance ratios.
Cellular localization studies: Determine this compound's subcellular localization using chemical derivatization with fluorescent tags (e.g., BODIPY, fluorescein). Incubate tagged this compound with parasite cultures and examine localization by confocal microscopy using organelle-specific markers (mitotracker for mitochondria, ER-tracker for endoplasmic reticulum, DAPI for nucleus). Colocalization with specific compartments provides clues about potential molecular targets.
Biochemical pathway analysis: Assess this compound's effect on specific biochemical pathways using targeted metabolomics. Synchronize parasite cultures and collect samples at different time points after this compound treatment. Analyze hemoglobin degradation products, nucleic acid precursors, ATP levels, and glutathione metabolism using LC-MS/MS. Compare with known antimalarials to identify pathway-specific effects.
The following diagram illustrates the integrated approach to elucidating this compound's mechanism of action:
Understanding this compound's resistance potential and relationship to existing antimalarials is crucial for predicting its clinical utility and designing appropriate combination therapies.
Evaluate this compound's activity against parasite lines with known resistance mechanisms to determine potential cross-resistance with established antimalarials.
Panel testing: Assemble a diverse panel of laboratory strains and clinical isolates with well-characterized resistance profiles, including chloroquine-resistant (PfCRT mutations), antifolate-resistant (PfDHFR/PfDHPS mutations), artemisinin-resistant (PfK13 mutations), and multidrug-resistant lines. Include reference strains such as 3D7 (drug-sensitive), Dd2 (multidrug-resistant), and K13 mutant isogenic lines.
Correlation analysis: Determine this compound IC₅₀ values against the entire panel using standardized growth inhibition assays. Calculate Pearson correlation coefficients between this compound IC₅₀ and reference antimalarial IC₅₀ values (chloroquine, artemisinin, mefloquine, etc.). A correlation coefficient (r) > 0.7 suggests significant cross-resistance, while r < 0.3 indicates independent resistance mechanisms [4] [2].
Table 3: Cross-Resistance Assessment Panel for this compound
| Parasite Line | Key Genetic Markers | Resistance Profile | Expected Outcome with this compound |
|---|---|---|---|
| 3D7 | Wild-type | Drug-sensitive | Baseline IC₅₀ |
| Dd2 | PfCRT, PfMDR1, PfDHFR | CQ, SP, MQ resistant | No cross-resistance if novel mechanism |
| K13 mutants | PfK13 mutations | Artemisinin delayed clearance | No cross-resistance if novel mechanism |
| PfATP6 mutants | PfATP6 mutations | Artemisinins (debated) | Potential cross-resistance if shared target |
| Field isolates | Mixed genotypes | Varied | Activity maintained across genotypes |
Assess this compound's potential for use in combination therapies by evaluating its interactions with established antimalarials.
Isobologram analysis: Prepare fixed-ratio combinations of this compound with partner drugs (artemisinin derivatives, piperaquine, lumefantrine, etc.) across a range of concentrations. Perform growth inhibition assays and calculate fractional inhibitory concentrations (FIC) for each combination. Sum FIC values to determine the nature of interactions: ΣFIC < 0.8 indicates synergy, 0.8-1.2 indicates additive interaction, and >1.2 indicates antagonism [2].
Speed of action in combination: Evaluate whether combination with this compound affects the killing rate of fast-acting partner drugs. Perform time-kill assays with this compound alone, partner drug alone, and their combination at fixed ratios. Compare the time to 50% and 90% parasite killing to identify any enhancement or reduction in killing kinetics.
Evaluate the potential for resistance development to this compound using in vitro selection studies.
Resistance rate determination: Use the flask-to-flask method with large parasite populations (≥10⁹ parasites) exposed to this compound at 2×, 3×, and 5× IC₅₀ concentrations. Monitor parasite growth weekly and record the time to recrudescence. Calculate the apparent resistance rate as the inverse of the parasite number at which resistance emerges. Compare with known antimalarials to contextualize this compound's resistance risk.
Fitness cost assessment: Compare in vitro growth rates of this compound-resistant parasites with their parent lines in drug-free medium. Perform head-to-head competition assays by mixing resistant and sensitive parasites in equal proportions and monitoring the ratio over multiple cycles. Significant fitness costs reduce the likelihood of rapid resistance spread in field settings.
These application notes provide comprehensive protocols for evaluating this compound's antimalarial activity, mechanism of action, and resistance profile. Implementation of these standardized methods will enable researchers to generate comparable data across laboratories, accelerating the development of this compound as a potential antimalarial agent. The urgent need for novel antimalarial compounds with new mechanisms of action cannot be overstated, given the continued spread of artemisinin resistance across Southeast Asia and emerging reports of resistance in Africa [1] [2].
Future research on this compound should expand to include evaluation against non-falciparum species, particularly Plasmodium vivax and Plasmodium knowlesi, assessment of activity against liver and transmission stages, and detailed pharmacological profiling including absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The integrated data generated through these protocols will inform decisions about this compound's progression along the antimalarial drug development pathway and contribute to the global arsenal against drug-resistant malaria.
Q1: What is the most effective elicitor for enhancing bonducellin production?
Q2: What is the best combination of Plant Growth Regulators (PGRs) for callus induction from leaf explants?
Q3: How can I prevent my callus cultures from browning?
For researchers beginning work in this area, the following table summarizes the optimized protocol based on current research [1]:
| Experimental Step | Recommended Protocol Parameters |
|---|---|
| Explant Source | Leaf tissue from Caesalpinia bonducella |
| Basal Culture Medium | Murashige and Skoog (MS) Medium |
| Callus Induction PGRs | 0.5 mg/L 2,4-D + 0.2 mg/L BAP |
| Optimal Elicitor | 20 µM Glutathione (GSH) |
| Elicitation Duration | 15 days |
| Expected this compound Yield | 5.8 mg/g Dry Weight (DW) |
| Problem | Possible Causes | Suggested Solutions & References |
|---|---|---|
| Low Callus Induction | Suboptimal PGR type or concentration; explant not responsive. | Test a range of auxin (2,4-D, NAA) and cytokinin (BAP, KT) ratios. For C. bonducella, start with the proven 2,4-D and BAP combination [1]. |
| Low this compound Yield | No elicitation; suboptimal elicitor or exposure time. | Implement an elicitation strategy. Amend the medium with 20 µM glutathione for 15 days to significantly boost yields [1]. |
| Callus Browning | Oxidation of phenolic compounds released by stressed tissues. | Add antioxidants like AgNO₃ (20 mg/L) or Vitamin C (25 mg/L) to the culture medium to reduce oxidation [2]. |
| Poor Callus Growth | Inadequate nutrients; incorrect medium strength. | Optimize the basal medium. For some species, a half-strength MS (½ MS) medium has been shown to produce higher fresh and dry weight of callus [3]. |
Beyond the standard protocol, you can further optimize your system by considering the following factors, which have proven effective in related plant cell culture studies:
The following diagram illustrates the complete optimized workflow for enhanced this compound production, from callus initiation to final analysis, integrating the key parameters discussed above.
To summarize the most critical actionable information:
Proper identification and preparation of your plant material are crucial first steps. Here is a summary of the key characteristics of Caesalpinia bonducella based on recent research:
| Aspect | Description & Relevance for Extraction |
|---|---|
| Common Names | Nicker nut, Fever nut; syn. Caesalpinia crista, C. bonduc [1] [2]. |
| Plant Part | Seeds are the primary part studied for bioactive compounds [1] [2]. |
| Key Compounds | Bonducellin, cassane diterpenes, caesalpins, homoisoflavone, fatty acids [1] [2]. |
| Seed Oil Content | Approximately 45% [1]. This high oil content suggests that lipophilic compounds like this compound may be more soluble in less polar solvents. |
| Reported Activities | Antioxidant, enzyme inhibition (e.g., α-glucosidase, cholinesterase), anti-inflammatory [2]. |
While a direct protocol for this compound is not available, you can build a robust optimization strategy using the following methodologies.
A common starting point is to use methanol for creating a crude extract, as it is a versatile solvent that can extract a wide range of medium-polarity compounds, including potential active ingredients.
The following diagram outlines this general experimental workflow for extraction and analysis:
To confirm the presence and quantity of this compound, you will need advanced analytical instrumentation.
Once you have an initial method, you can systematically optimize it. The table below outlines key variables to investigate.
| Parameter | Optimization Goal & Consideration |
|---|---|
| Solvent Polarity | Test solvents from polar (e.g., methanol) to non-polar (e.g., hexane). This compound's solubility will guide the best choice. Fractionation can help narrow this down [2]. |
| Extraction Time | Balance between complete extraction and compound degradation or excessive energy use. |
| Temperature | Higher temperatures can improve yield but risk degrading heat-sensitive compounds like this compound. |
| Sample-to-Solvent Ratio | Find the optimal ratio to ensure efficient compound transfer without wasting solvents. |
| HPLC Mobile Phase | Use Linear Solvent Strength (LSS) theory to systematically adjust the ratio of water to organic solvent (e.g., acetonitrile) to achieve the best separation of this compound from other compounds [3]. |
Q1: My HPLC peaks for this compound are co-eluting with other compounds. How can I improve the separation?
Q2: Are there any stability concerns I should be aware of during this compound extraction?
Q3: I have limited plant material. How can I still develop a reliable HPLC method?
The table below summarizes frequent HPLC issues you might encounter, their potential causes, and recommended solutions.
| Problem & Symptoms | Potential Causes | Corrective Actions & Solutions |
|---|
| Peak Tailing [1] [2] | • Secondary interactions with residual silanol groups on the column [1]. • Column overloading (sample too concentrated) [1]. • Column contamination or void formation [2]. | • For basic compounds, use a lower pH mobile phase (<3) or a highly deactivated, end-capped column [1]. • Reduce sample concentration or injection volume [1]. • Try flushing the column in the reverse direction with a strong solvent [2]. | | Retention Time Shifts & Irreproducibility [1] [3] [2] | • Inconsistent mobile phase preparation or evaporation [1] [2]. • Fluctuations in temperature or flow rate [1] [3]. • Column degradation or contamination [3]. • Insufficient column equilibration, especially after gradient runs [2]. | • Standardize mobile phase preparation using high-purity solvents; cover reservoirs [1] [2]. • Use a column oven for stable temperature; check pump for consistent flow [1] [3]. • Clean or replace the column; use a guard column to protect the analytical column [1] [3]. • Ensure adequate equilibration (e.g., 10 column volumes) after changing solvents [2]. | | Baseline Noise or Drift [1] [3] [2] | • Contaminated mobile phase or solvents [1] [3]. • Air bubbles in the system or detector flow cell [1] [2]. • Detector instability (e.g., old lamp) [1]. | • Use HPLC-grade solvents, filter and degas mobile phase [1] [3]. • Purge the system to remove air; use a back-pressure restrictor on the detector [2]. • Check and replace the detector lamp if necessary [1]. | | Abnormal Pressure (High/Low/Fluctuating) [1] [3] | • Blocked frit or column from sample debris or buffer precipitation [1] [3]. • Leaks in the pump, injector, or fittings [1]. | • Filter samples (0.45µm or 0.22µm) and mobile phase [1]. • Clean or replace the guard column or inline filter; back-flush the column if permitted [1] [3]. • Inspect all fittings for leaks and tighten or replace as needed [1]. | | Low Sensitivity or Peak Broadening [1] [2] | • Incorrect detector settings (e.g., wavelength) [1]. • Column degradation (aging/contamination) [1]. • Sample solvent mismatch with the mobile phase [2]. | • Optimize detector wavelength for bonducellin [1]. • Regenerate or replace the column [1]. • Dissolve the sample in the mobile phase or a weaker solvent whenever possible [2]. |
For complex issues, follow a logical troubleshooting workflow. The diagram below outlines a step-by-step diagnostic process to efficiently identify the root cause of HPLC problems.
1. What are elicitors and why are they used? Elicitors are compounds that, when introduced in small concentrations, stimulate a plant's defense mechanisms. This stress response often leads to a significant increase in the production of valuable secondary metabolites, such as homoisoflavonoids [1]. This strategy, known as elicitation, is a highly efficient, low-cost, and environmentally friendly biotechnological approach to boost the yield of compounds that are often difficult to synthesize or extract in large quantities [2].
2. What is the typical mechanism of action for elicitors? The response to an elicitor is a multi-step process that begins at the plant cell membrane. The following diagram outlines the key stages leading to enhanced metabolite production.
This is a generalized pathway. The exact mechanism can vary depending on the specific elicitor and plant system used [1].
Elicitors are broadly categorized based on their origin. The table below summarizes common types used to enhance flavonoid and alkaloid production, which are relevant for homoisoflavonoid research.
| Elicitor Type | Specific Examples | Target Metabolites (in other plants) | Key Findings & Effects |
|---|---|---|---|
| Biotic | Chitosan [2], Yeast Extract [1] | Tropane Alkaloids [2], Various PSMs [1] | Effectiveness is species-dependent; can positively influence accumulation and release of metabolites [2]. |
| Hormone-Based (Abiotic) | Methyl Jasmonate (MeJA), Salicylic Acid (SA) [2] [3] | Alkaloids, Flavonoids, Ursolic/Oleanolic acid [3] | extensively used; can trigger synergistic amplification effects when combined [2]. |
| Novel/Nanoparticle (Abiotic) | Silver Nanoparticles (AgNPs) [3], Magnetic Nanoparticles [2] | Bioactive Metabolites [3], Tropane Alkaloids [2] | Emerging as significant factors for yield enhancement; shows promising potential [2]. |
Recommended Protocol: Elicitation of In Vitro Cultures
This workflow provides a standard methodology for applying elicitors to cell or hairy root cultures, a common system for metabolite production.
Key Considerations for the Protocol:
Q: My elicitor treatment did not yield an increase in homoisoflavonoids. What could be wrong?
Q: I see high cell death or browning after elicitor application. How can I fix this?
Q: Can I use multiple elicitors together? Yes, this is known as multi-elicitor treatment. Some studies have shown that combinations, such as Methyl Jasmonate with Salicylic Acid, can produce a synergistic amplification effect, leading to higher yields than single treatments alone [2] [3]. However, the literature on optimal combinations is still limited, and this remains an area for experimental optimization [2].
Based on a commercial supplier's information, the following handling and storage conditions are recommended for bonducellin [1].
| Property | Specification |
|---|---|
| Storage Conditions | "Room temperature in continental US; may vary elsewhere." Store under recommended conditions in the Certificate of Analysis (CoA) [1]. |
| Molecular Weight | 282.29 [1] |
| Formula | C₁₇H₁₄O₄ [1] |
| CAS No. | 83162-84-9 [1] |
Critical Note: The supplier advises storing the product "under the recommended conditions in the Certificate of Analysis" [1]. For precise handling and stability data, always consult the Certificate of Analysis (CoA) provided with your specific batch of this compound.
Q: The recommended storage is "room temperature." Is this sufficient for long-term stability?
Q: What solvent should I use to prepare this compound stock solutions?
Q: The biological activity of my this compound seems diminished. What could be the cause?
This compound is a homoisoflavonoid isolated from the roots of Caesalpinia digyna (also known as Caesalpinia crista or Fever nut) [1] [2]. It is noted as a potent inhibitor of bacterial efflux pumps, which serves as a target for anti-tuberculosis agents [1].
The diagram below outlines a general workflow for extracting and initially testing this compound, based on methodologies used for related plant compounds [3].
Example Protocol: Cytotoxicity Assessment via Brine Shrimp Lethality Bioassay (BSLB) [3] This is a common preliminary test for toxicity. The methodology can be summarized as follows:
Maximizing biomass begins with a solid understanding of the plant's botany and optimal growth conditions. The following table summarizes key characteristics and cultivation parameters for Caesalpinia bonducella.
| Parameter | Description & Specifications |
|---|---|
| Botanical Name | Caesalpinia bonduc (L.) Roxb. (Synonym: C. bonducella) [1] [2] |
| Plant Habit | Woody, prickly climber shrub; can grow over 10 meters long [1] [2]. |
| Geographical Distribution | Tropical and subtropical regions (e.g., India, Pakistan, parts of Africa and Southeast Asia) [1] [2]. |
| Seed Characteristics | Nearly spherical, ~2.54 cm diameter, tough/ash-grey to green coat; bitter taste [1]. |
| Key Biomass Metric (Seed Oil Yield) | High oil content (~45% by seed weight); estimated 4–5 tons of oil per hectare [1]. |
| Cultivation Notes | Thrives in temperate/subtropical climates; detailed agronomic studies for intensive cultivation are limited in current literature. |
Here are solutions to frequently encountered issues when working with C. bonducella seeds.
Q1: What is the most effective method for extracting bioactive compounds from the seeds? Multiple extraction protocols exist, with the choice depending on your target compounds.
Ethanolic Extraction (Maceration):
Hydroalcoholic Extraction:
Aqueous Extraction:
Q2: How can I fractionate a crude extract to isolate active compounds? A standard method using silica gel column chromatography is effective.
Q3: My extract shows promising bioactivity, but how do I determine its safety? Conduct a hemolysis assay to evaluate cytotoxicity.
For researchers aiming to validate specific bioactivities, here are detailed methodologies.
1. Protocol for Evaluating Efficacy in a PCOS Model
This protocol is adapted from a study investigating the effect on hormonal levels in a rat model of PCOS [4].
2. Protocol for Assessing Antifungal Activity and Mechanism
This protocol outlines steps to determine the Minimum Inhibitory Concentration (MIC) and investigate the mechanism of action against C. albicans [3] [5].
To help visualize the key research pathways, the following diagrams map out the biomass utilization workflow and a confirmed antifungal mechanism.
Biomass to Bioactivity Research Path
The diagram below outlines the key stages from raw biomass to mechanistic studies.
Antifungal Mechanism of Action
This diagram illustrates the mechanism by which a hydroalcoholic seed fraction (Fr.3) induces apoptosis in C. albicans.
While the specifics for bonducellin are not available, the general principles for troubleshooting low production yields in biological systems involve a systematic investigation across the entire workflow. The following diagram outlines this high-level diagnostic logic.
The choice and handling of your source material are fundamental. Issues here can limit your maximum possible yield.
Inefficient protocols are a common cause of low yield. Focus on the extraction and purification parameters.
You cannot troubleshoot what you cannot measure accurately. Robust analytical techniques are key to diagnosing the root cause.
Here are detailed methodologies from recent studies on collagen production and analysis, which can serve as a template for your own protocol development.
Table: Example Experimental Protocols from Collagen Research
| Protocol Name | Key Steps | Purpose & Application | Reference |
|---|
| Production of Low-Molecular-Weight Recombinant Collagen | 1. Clone gene into prokaryotic vector (pET-3c). 2. Transform into E. coli BL21. 3. Induce expression with IPTG. 4. Purify via Ni-affinity & size-exclusion chromatography. 5. Key Step: High-temperature denaturation followed by controlled enzymatic digestion. | Produces a homogeneous, low-molecular-weight collagen peptide with enhanced skin permeability for cosmetic and biomedical applications. | [3] | | Ex Vivo Bone Formation Model | 1. Implant coral-derived hydroxyapatite constructs into rat muscle pouch. 2. Culture ex vivo for up to 60 days. 3. Harvest at time points (15, 30, 60 days). 4. Analyze via qRT-PCR (for genes like Bmp2, Ocn) and histological staining (H&E, Goldner's Trichrome). | Provides a controlled system to study the molecular signaling of bone formation and angiogenesis, reducing the need for live animal models. | [4] | | Analysis of Collagen Peptide Purity & Molecular Weight | 1. SDS-PAGE: Denature samples, load onto gel, run electrophoresis, stain with Coomassie Blue. 2. HPLC: Use BioCore SEC-150 column with phosphate buffer mobile phase; detect at 204 nm. | Characterizes the molecular weight distribution and purity of collagen peptides, ensuring batch-to-batch consistency. | [3] |
If basic troubleshooting fails, consider these advanced approaches documented in collagen science.
I hope this structured approach, based on current methodologies in related fields, provides a solid foundation for you to diagnose and overcome the challenge of low this compound production.
Understanding the molecular pathways behind callus formation and regeneration can help in designing more targeted experiments. Recent research highlights the critical roles of small signaling peptides. The diagrams below illustrate three key pathways.
Diagram Title: Key Signaling Pathways in Plant Regeneration
Protocols must be optimized for specific plant species and even varieties. The tables below summarize effective PGR combinations from recent studies.
Table 1: Callus Induction Protocols
| Plant Species/Variety | Explant | Basal Medium | Optimal Auxin (Concentration) | Key Cytokinin (Concentration) | Efficacy | Citation |
|---|---|---|---|---|---|---|
| Rice (Ethiopian, X-Jigna) | Mature seed | MS | 2,4-D (2.5 mg/L) | - | Maximum callus induction | [1] |
| Rice (Ethiopian, Shaga) | Mature seed | MS | 2,4-D (2.5 mg/L) | - | Maximum callus induction | [1] |
| Rice (RD43) | Mature seed | MS | 2,4-D (4.0 mg/L) | - | 100% induction, largest callus diameter | [2] |
| Tea (Yunkang 10) | Stem segment | MS | NAA (0.2 mg/L) | BAP (3.0 mg/L) | 100% callus induction | [3] |
| Aromatic Rice (Kalijira) | Mature seed | MS | 2,4-D (2 mg/L) + NAA (1 mg/L) | - | 87% callus induction | [4] |
| Aromatic Rice (Tulshimala) | Mature seed | MS | 2,4-D (2 mg/L) + NAA (1 mg/L) | - | 95% callus induction | [4] |
Table 2: Shoot Regeneration Protocols
| Plant Species/Variety | Callus Type | Basal Medium | Optimal Cytokinin (Concentration) | Optimal Auxin (Concentration) | Regeneration Efficacy | Citation |
|---|---|---|---|---|---|---|
| Rice (Ethiopian, X-Jigna) | Embryogenic | MS | Kinetin (2 mg/L) | NAA (0.2 mg/L) | 80.67% regeneration | [1] |
| Rice (Ethiopian, Shaga) | Embryogenic | MS | Kinetin (2 mg/L) | NAA (0.2 mg/L) | 72% regeneration | [1] |
| Rice (RD43) | Induced | MS | BA (2 mg/L) | - | 50% regeneration, 9.60 shoots/callus | [2] |
| Tea (Yunkang 10) | 9-month-old callus | MS | BAP (2 mg/L) | NAA (0.2 mg/L) | 24.73% bud differentiation rate | [3] |
| Aromatic Rice (Kalijira) | Embryogenic | MS | BAP (2.5 mg/L) | NAA (0.1 mg/L) | 35% shoot formation | [4] |
| Aromatic Rice (Tulshimala) | Embryogenic | MS | BAP (2 mg/L) | NAA (0.1 mg/L) | 70% shoot formation | [4] |
A generalized workflow for callus induction and plant regeneration is visualized below. Specific PGRs should be selected based on the optimized protocols for your plant material.
Diagram Title: Callus Induction and Plant Regeneration Workflow
Q1: My callus formation is low or non-existent. What could be wrong?
Q2: My callus turns brown and dies during subculture or regeneration. How can I prevent this?
Q3: The shoot regeneration rate from my callus is poor. How can I improve it?
Q4: Can I use elicitors to enhance secondary metabolite production in callus cultures?
FAQ: Solubility Challenges & General Strategies
Q1: What are the initial steps for improving bonducellin's solubility?
Q2: What are the most common formulation strategies for hydrophobic compounds like this compound?
| Strategy | Description | Key Considerations for Experimentation |
|---|---|---|
| Solid Dispersion | Dispersion of this compound in hydrophilic polymer matrix (e.g., PVP, HPMC) [1]. | Monitor for amorphous state stability and potential recrystallization over time. |
| Cyclodextrin Complexation | Forming inclusion complex where this compound occupies cyclodextrin's hydrophobic cavity [1]. | Phase solubility studies are crucial to determine complexation efficiency and stoichiometry. |
| Lipid-Based Systems | Dissolving this compound in lipids, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS). | Requires careful selection of GRAS (Generally Recognized as Safe) excipients and characterization of resulting emulsion droplet size. |
| Nanoparticle Formulation | Reducing particle size to nanoscale to increase surface area and dissolution rate (e.g., nano-milling). | Process must be optimized to prevent particle aggregation and ensure narrow size distribution. |
| Prodrug Approach | Chemically modifying this compound with hydrophilic moieties to create a water-soluble derivative that converts back to active form in vivo. | This is a complex chemical approach requiring validation of the conversion mechanism and kinetics. |
| Co-solvency | Using water-miscible solvents (e.g., PEG, ethanol, glycerin) to enhance solubility in aqueous media. | High solvent concentrations can cause irritation upon administration; requires isotonicity adjustment. |
| Salt Formation | Creating a salt form of this compound if it has ionizable functional groups. | Screen for crystalline salt forms with improved solubility and stability under accelerated storage conditions. |
Q3: During experiments, the compound precipitates out upon dilution of the stock solution. What should I do?
Q4: How can I track the success of my solubility experiments?
Here are detailed methodologies for two of the most promising strategies from the table.
Protocol 1: Phase Solubility Study for Cyclodextrin Complexation
This protocol determines the ability of cyclodextrins (CD) to form soluble complexes with this compound.
Protocol 2: Solvent Evaporation Method for Solid Dispersions
This protocol creates a solid dispersion of this compound in a hydrophilic polymer.
The following diagram visualizes the logical workflow for developing and troubleshooting a this compound solubility enhancement strategy.
A 2025 transcriptome study identified key genes in the biosynthetic pathway of bonducellin within Caesalpinia bonducella seeds [1]. The research established a workflow that includes verification of the compound's presence via HPLC, which is a crucial first step before spectral analysis.
The table below summarizes the seven key genes identified in the this compound biosynthetic pathway via the phenylpropanoid pathway [1].
| Gene Name | Encoded Enzyme | Role in this compound Biosynthesis |
|---|---|---|
| PAL | Phenylalanine ammonia-lyase | Initial step of phenylpropanoid pathway |
| C4H | Cinnamate 4-hydroxylase | Second step of phenylpropanoid pathway |
| 4CL | 4-coumarate-CoA ligase | Activates cinnamic acids for flavonoid pathway |
| CHS | Chalcone synthase | Forms the chalcone scaffold |
| CHI | Chalcone isomerase | Converts chalcone to flavanone |
| HIS | Homoisoflavonoid synthase | Key enzyme creating homoisoflavonoid skeleton (e.g., this compound) |
| IFS | Isoflavone synthase | Involved in isoflavone formation, a potential precursor |
The following diagram illustrates the logical workflow for transcriptome sequencing and this compound verification, which underpins further chemical analysis [1].
The protocol below is derived from the methodology used to confirm the presence of this compound in seed samples prior to transcriptome analysis [1]. This is a critical step for ensuring you are studying the correct compound.
The search results indicate that molecular docking with AutoDock software is a common technique in this research area [3] [2], but specific spectral issues are not addressed. To find the detailed troubleshooting information you need:
Supporting data for this compound's anti-inflammatory activity comes from pre-clinical studies on Caesalpinia bonducella extracts. The following table summarizes quantitative results from key animal models.
| Experimental Model | Extract/Dose | Result (Inhibition/Effect) | Citation |
|---|---|---|---|
| Carrageenan-Induced Paw Edema | CBFE (30 mg/kg) | 28.68% inhibition at 5h | [1] |
| CBFE (100 mg/kg) | 31.00% inhibition at 5h | [1] | |
| CBFE (300 mg/kg) | 22.48% inhibition at 5h | [1] | |
| CBSCE (200 mg/kg) | Significant reduction in edema | [2] | |
| CBSCE (400 mg/kg) | Significant reduction in edema | [2] | |
| Cotton Pellet Granuloma | CBFE (300 mg/kg) | 22.53% decrease in granuloma weight | [1] |
| 5-HT-Induced Paw Edema | CBFE (300 mg/kg) | 37.5% to 44.44% inhibition at 0.5-1h | [1] |
| Adjuvant-Induced Arthritis | CBFE (300 mg/kg) | Significant improvement in radiographic score | [1] |
| Egg Albumin-Induced Paw Edema | CBSCE (200 mg/kg & 400 mg/kg) | Ability to control acute inflammation | [2] |
For researchers, here are the core methodologies from the cited studies:
The diagram below contrasts the well-defined mechanism of standard NSAIDs with the potential, multi-target action of this compound.
For drug development professionals, the comparison highlights several critical points:
| Activity/Application | Key Compounds | Experimental Model | Key Findings | Citation |
|---|---|---|---|---|
| Efflux Pump Inhibition (Mycobacteria) | Bonducellin; Synthetic analogs (e.g., 8, 13, 17) | Mycobacterium smegmatis mc² 155 | This compound (62.5 mg/L) reduced EtBr MIC by 8-fold; analogs 8, 13, 17 were most potent inhibitors in efflux assays [1]. | [1] |
| FSHR Modulation (PCOS) | This compound | Computational model of human FSHR protein | Stronger binding affinity to mutant FSHR than metformin, suggesting potential for modulating follicle-stimulating hormone receptor activity [2]. | [2] |
| Anti-inflammatory Activity | This compound | LPS/IFN-γ activated murine peritoneal macrophages | Significantly and dose-dependently inhibited NO, TNF-α, and IL-12 [3]. | [3] |
| Anticancer Activity | 3-Deoxysappanchalcone (3-DSC) from related plant | PCa cell lines (22RV1, DU145) | Induced anti-proliferation, anti-migration, pro-apoptosis, and G2/M cell cycle arrest by modulating p53/p21/CDC2/CCNB1 pathway [4]. | [4] |
For researchers looking to replicate or design similar studies, here are the methodologies from key experiments.
Efflux Pump Inhibition Assay [1]
Molecular Docking for FSHR Modulation [2]
The diagrams below illustrate the general research workflow for studying this compound analogs and a key anticancer mechanism identified for a related compound.
Bonducellin is a homoisoflavonoid, a class of compounds known for various biological activities, including cytotoxicity [1]. Its analysis falls under the "quantitative analysis for impurities" or "assay of drug substance" categories defined by the International Council for Harmonisation (ICH) [2] [3] [4].
The core parameters you must validate for a this compound HPLC method are summarized below. The acceptance criteria are general benchmarks from ICH guidelines; you would need to establish and justify specific targets for your method [2] [4].
| Validation Parameter | Objective | Typical Experimental Approach | Proposed Acceptance Criteria |
|---|---|---|---|
| Specificity/Selectivity | Confirm this compound peak is pure & resolved from other components | Analyze blank, sample matrix, & stressed samples (e.g., forced degradation) [2] [4] | No interference at the retention time of this compound [2] |
| Linearity & Range | Demonstrate results are proportional to concentration | Test 5+ concentration levels across the expected range [4] | Correlation coefficient (R²) ≥ 0.99x [5] [4] |
| Accuracy | Measure closeness to the true value | Spike & recover known this compound amounts into a sample matrix [4] | Recovery of 98-102% [4] |
| Precision | Repeatability: Consistency under same conditions [3] Intermediate Precision: Consistency across different days, analysts, or instruments [4] | Repeatability: 6 injections of a single preparation [3] Intermediate Precision: Multiple preparations & analyses | Relative Standard Deviation (%RSD) < 2% for repeatability [4] | | LOD & LOQ | LOD: Lowest detectable amount LOQ: Lowest quantifiable amount with accuracy & precision [2] | Based on signal-to-noise ratio: LOD = 3:1, LOQ = 10:1 [4] | -- | | Robustness | Method resilience to deliberate, small parameter changes | Intentional variations in flow rate, column temperature, mobile phase pH [4] | Method meets all validation criteria under varied conditions [4] |
The process of creating and proving a reliable HPLC method follows a logical sequence. The diagram below outlines the key stages from initial setup to final documentation.
The choice of HPLC system can impact the performance and reproducibility of your validated method. Here is a comparison of leading vendors in 2025 to aid your evaluation [6].
| Vendor | Notable Strengths | Potential Fit for Your Lab |
|---|---|---|
| Agilent | High throughput, automation | Labs prioritizing speed and automated workflows [6] |
| Thermo Fisher | High throughput, automation | Labs prioritizing speed and automated workflows [6] |
| Waters Corporation | Specialized features, compliance support | Pharmaceutical and biotech labs with strict regulatory needs [6] |
| Bio-Rad | Specialized features, compliance support | Pharmaceutical and biotech labs with strict regulatory needs [6] |
| PerkinElmer | Reliable performance, cost-effective | Budget-conscious labs needing dependable data [6] |
| Gilson | Reliable performance, cost-effective | Budget-conscious labs needing dependable data [6] |
| JASCO | Customizable solutions | Research requiring complex, tailored analyses [6] |
| Knauer | Customizable solutions | Research requiring complex, tailored analyses [6] |
To build a comprehensive and authoritative guide, I suggest you take the following steps:
The table below summarizes the key methodologies and their outcomes as reported in the literature. The "Efficiency" metric is based on the total extract or total phenolic/flavonoid yield, not on bonducellin specifically.
| Extraction Method | Key Procedural Details | Reported Outcome & Efficiency | Identified Compounds (Relevant to this compound) |
|---|
| Ultrasonication-Assisted Extraction (UAE) [1] | • Solvent: Hydroalcoholic (50:50 water:ethanol) • Technique: Ultrasonication-assisted maceration • Comparison: Versus conventional maceration | • Yield: 11.2% crude extract • Efficiency: ~2.5-fold higher yield than conventional maceration; higher total phenolic/flavonoid content [1]. | Three isolated compounds: Ethyl gallate, β-sitosterol, and this compound (confirmed via NMR, HR-ESI-MS) [1]. | | Maceration (Conventional) [1] | • Solvent: Hydroalcoholic (50:50 water:ethanol) • Technique: Soaking without ultrasonic energy | • Yield: 4.5% crude extract • Efficiency: Lower yield and lower concentration of bioactive compounds compared to UAE [1]. | Used as a baseline for comparing UAE efficiency. | | Cold Maceration (Multi-solvent) [2] | • Solvents: Ethanol, butanol, petroleum ether (separately) • Technique: Soaking for 72 hours (cold maceration) | • Efficiency: Ethanolic extract showed the presence of more phytochemicals in preliminary screening [2]. | GC-MS of ethanolic extract indicated 50 peaks, 23 compounds identified (this compound not specifically listed) [2]. | | Soxhlet Extraction [3] | • Solvents: Sequential use of petroleum ether (for defatting) followed by 99% ethanol • Technique: Standard Soxhlet apparatus | • Yield: 8.5% (w/w) brown residue from ethanolic extraction [3]. | HPTLC profiling confirmed the presence of flavonoids; used for anti-hyperglycaemic studies [3]. |
Here is a closer look at the methodologies from the key studies that successfully isolated or identified this compound.
This modern method was directly compared to conventional maceration and proved to be superior for extracting bioactive compounds from C. bonduc seeds.
This is a widely used conventional method for initial phytochemical screening.
The following diagram illustrates the general workflow from plant material to the identification of a pure compound like this compound, integrating the methods discussed above.
The search results highlight a clear gap and opportunity for future research in this field:
The table below summarizes the key quantitative data available for bonducellin. Please note that the "Alternative" compounds for a direct, full comparison were not identified in the search results.
| Biological Activity | Assay/Cell Line | Reported Value | Comparative Compound & Value (if available) |
|---|---|---|---|
| Antiproliferative | A2780 human ovarian cancer cells [1] [2] [3] | IC50 = 10.6 µM | Not Available |
| Antimalarial | Plasmodium falciparum [2] [3] | IC50 = 26 µM | Not Available |
| Efflux Pump Inhibition | M. smegmatis (EtBr MIC reduction) [1] [2] [3] | 62.5 mg/L | Not Available |
| Cytotoxicity (Leaf Extract) | Brine Shrimp Lethality (BSLB) [4] | LC50 = 2.25 µg/mL | Vincristine sulfate (LC50 = 1.61 µg/mL) [4] |
This compound also demonstrates significant anti-inflammatory activity by dose-dependently inhibiting key inflammatory mediators like nitric oxide (NO), tumor necrosis factor (TNF)-α, and interleukin (IL)-12, though specific IC50 values for these pathways were not provided in the search results [2] [3].
Here are the methodologies for some of the key experiments cited in the search results.
The following diagram illustrates the proposed mechanism by which this compound exerts its anti-inflammatory effects, based on the search results.
Diagram 1: This flowchart shows the proposed mechanism where this compound inhibits the production of key inflammatory mediators (NO, TNF-α, IL-12) in activated immune cells like macrophages.
Homoisoflavonoids are a rare subclass of flavonoids characterized by a 16-carbon skeleton (C6-C3-C6-C1), which distinguishes them from conventional flavonoids through an extra carbon atom inserted between the B and C rings. [1] [2] [3] These compounds are relatively uncommon in nature, primarily isolated from plant families such as Asparagaceae (e.g., Ophiopogon, Polygonatum), Fabaceae (e.g., Caesalpinia), and less frequently from Portulacaceae, Orchidaceae, and Gentianaceae. [4] [2] [5] To date, over 240 naturally occurring homoisoflavonoids have been identified, with recent reviews suggesting the number may now exceed 300. [4] [3] They exhibit a broad spectrum of significant pharmacological activities, including anti-angiogenic, anti-inflammatory, antimicrobial, antioxidant, cytotoxic, and antidiabetic effects, making them promising leads for drug development. [4] [5] [3]
For a systematic review, homoisoflavonoids are classified into five fundamental structural types based on their carbon skeletons: sappanin-type (I), scillascillin-type (II), brazilin-type (III), caesalpin-type (IV), and protosappanin-type (V). [4] [1] [5] This classification provides a framework for understanding the relationship between their chemical structures and biological activities, which will be explored in detail throughout this guide.
The following diagram illustrates the logical workflow for classifying homoisoflavonoids and investigating their bioactivities, from initial structural categorization to the identification of specific protein targets.
The table below summarizes the core pharmacological activities and representative compounds for each homoisoflavonoid structural type, providing a high-level comparative overview.
| Structural Type | Core Pharmacological Activities | Representative Compounds (Source) |
|---|---|---|
| Sappanin (Type I) | Antioxidant, Anti-inflammatory, Antimutagenic, Antimicrobial | Sappanone A [3], Eucomin [1] |
| Scillascillin (Type II) | Cytotoxic, Antiangiogenic, Antimicrobial | Scillascillin [4] [1] |
| Brazilin (Type III) | Anti-inflammatory, Antioxidant, Protein Tyrosine Kinase (PTK) Inhibition | Brazilin (BZ) [2] [3], Hematoxylin [2] |
| Caesalpin (Type IV) | Antifungal, Cytotoxic, Antiangiogenic | Caesalpinianone [2], 6-O-Methylcaesalpinianone [2] |
| Protosappanin (Type V) | Anti-inflammatory, Potential Cytotoxic | Protosappanin [4] [1] |
This section provides detailed experimental data and methodologies to facilitate the evaluation and replication of key bioactivity studies.
The following table consolidates quantitative data from various experimental studies, offering a direct comparison of the potency of different homoisoflavonoids.
| Pharmacological Activity | Tested Compound | Experimental Model / Assay | Key Result / Potency | Reference |
|---|---|---|---|---|
| Antioxidant | 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene]chroman-4-one (Synthetic) | DPPH & NBT free radical scavenging | "Excellent activity"... "several times potent" than BHA and BHT | [6] |
| Anti-inflammatory | 7-hydroxy-3-[(N,N-dimethylaminophenyl)methylene]chroman-4-one (Synthetic) | In vitro 5-Lipoxygenase (5-LOX) inhibition | "Potent inhibitory activity"... "comparable" to nordihydroguiaretic acid (standard) | [6] |
| Antimicrobial | Compounds 1, 2, 21 (Synthetic) | Microdilution vs. Candida spp. | MIC: "Greater potency than the positive control" | [7] |
| Antiangiogenic | Cremastranone (CR) | Ocular neovascularization models | "Potent antiangiogenic properties" | [3] |
| Cytotoxic / Antiproliferative | Synthesized 3-(4'-hydroxybenzyliden)chroman-4-one | In vitro assays | "Antiproliferative" activity confirmed | [2] |
To aid in experimental design, here are detailed methodologies for key assays cited in the literature.
Antimicrobial Evaluation via Microdilution Technique [7]
Target Identification using Biotin Probes & Chemical Proteomics [3]
Analysis of Homoisoflavonoids by HPLC-DAD-ESI-MSn [8]
Recent advances have shifted from phenotypic screening to the precise identification of protein targets, leveraging chemical proteomics. The following diagram details the experimental workflow for this cutting-edge approach.
This sophisticated methodology has successfully identified specific protein targets for several homoisoflavonoids, revealing their molecular mechanisms of action [3]:
This comparative review underscores the significant and diverse pharmacological potential of homoisoflavonoids. The structural diversity across the five main types translates into a wide array of bioactivities, from antimicrobial to anti-angiogenic effects. Recent research, particularly the application of chemical proteomics with biotin probes, has begun to illuminate the precise protein targets and molecular mechanisms underlying these activities, moving the field from phenomenological observation to mechanistic understanding.
Future research should focus on several key areas to fully realize the therapeutic potential of homoisoflavonoids. Firstly, expanding the library of homoisoflavonoid-biotin probes will be crucial for the systematic discovery of novel protein targets. Secondly, rigorous Structure-Activity Relationship (SAR) studies are needed to optimize lead compounds for enhanced potency, selectivity, and drug-like properties. Finally, comprehensive in vivo efficacy and toxicity profiling of the most promising candidates will be essential to advance them toward clinical development. Given their target specificity and potent activities, homoisoflavonoids present a promising avenue for the development of new therapeutic agents, especially in areas like oncology, ophthalmology, and the management of inflammatory diseases.